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6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride Documentation Hub

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  • Product: 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride
  • CAS: 1361112-84-6

Core Science & Biosynthesis

Foundational

Analytical and Structural Characterization of 6-Methyl-2-(piperidin-4-yl)pyrimidin-4-ol Dihydrochloride: A Methodological Guide for Drug Development

Executive Summary The pyrimidine scaffold, particularly when functionalized with saturated nitrogen heterocycles like piperidine, forms the structural backbone of numerous kinase inhibitors, CNS-active agents, and advanc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimidine scaffold, particularly when functionalized with saturated nitrogen heterocycles like piperidine, forms the structural backbone of numerous kinase inhibitors, CNS-active agents, and advanced pharmaceutical intermediates. 6-Methyl-2-(piperidin-4-yl)pyrimidin-4-ol dihydrochloride (CAS: 1361112-84-6) is a highly polar, structurally versatile building block utilized in modern drug discovery .

This technical whitepaper provides an authoritative, in-depth guide to the physicochemical profiling, salt-formation logic, and self-validating analytical workflows required to characterize this compound. By moving beyond basic procedural steps, this guide explains the causality behind specific mass spectrometry (MS) and nuclear magnetic resonance (NMR) parameters, ensuring researchers can confidently validate the exact mass and structural integrity of this molecule.

Physicochemical Profiling & Exact Mass Determination

Accurate mass determination is the cornerstone of structural validation. The compound exists as a dihydrochloride salt, meaning the analytical approach must account for the dissociation of the salt in solution and the ionization of the free base.

Quantitative Data Summary

The following table summarizes the critical mass and formulaic properties required for high-resolution mass spectrometry (HRMS) targeting.

PropertyFree BaseDihydrochloride Salt
Chemical Formula C₁₀H₁₅N₃OC₁₀H₁₇Cl₂N₃O
Molecular Weight 193.25 g/mol 266.17 g/mol
Monoisotopic Exact Mass 193.1215 Da265.0749 Da
Target Ion [M+H]⁺ (ESI+) 194.1288 m/zN/A (Salt dissociates)
Primary pKa (Piperidine N) ~11.1N/A
Secondary pKa (Pyrimidine N) ~1.3N/A

Table 1: Physicochemical and isotopic mass properties of 6-Methyl-2-(piperidin-4-yl)pyrimidin-4-ol.

The Logic of Salt Formation: Why Dihydrochloride?

In drug development, the choice of salt form is dictated by the intrinsic pKa of the molecule's basic centers. This compound features two distinct basic sites:

  • The Piperidine Nitrogen: A secondary aliphatic amine with a pKa of ~11.1, making it highly basic and easily protonated at physiological pH .

  • The Pyrimidine Nitrogen: An aromatic sp² nitrogen with a significantly lower pKa of ~1.3, due to the electron-withdrawing nature of the heterocycle and resonance stabilization .

The Causality of Dihydrochloride: The free base form of this compound exhibits limited aqueous solubility due to the lipophilic piperidine ring and the methyl substituent. By introducing an excess of Hydrochloric Acid (HCl), both the highly basic piperidine nitrogen and the weakly basic pyrimidine nitrogen are protonated. This dual-protonation creates a highly polar, water-soluble dihydrochloride salt, which is optimal for in vitro biological assays and prevents precipitation in aqueous media.

G A Free Base C10H15N3O Neutral B Monohydrochloride Protonated Piperidine pKa ~11.1 A->B + 1 eq HCl C Dihydrochloride Protonated Piperidine + Pyrimidine pKa ~1.3 B->C + 1 eq HCl (Excess)

Protonation sequence of 6-Methyl-2-(piperidin-4-yl)pyrimidin-4-ol forming the dihydrochloride salt.

Structural Validation Workflows (Self-Validating Protocols)

To ensure scientific integrity, analytical protocols must be self-validating. This means incorporating System Suitability Tests (SST) and orthogonal techniques (MS + NMR) to eliminate false positives.

Protocol A: High-Resolution LC-MS (ESI-TOF) for Exact Mass

Objective: Confirm the monoisotopic mass of the free base (m/z 194.1288 [M+H]⁺) and validate sample purity.

  • System Suitability Test (SST): Prior to sample injection, run a blank (H₂O + 0.1% Formic Acid) followed by a standard calibrant mix (e.g., Agilent ESI-L). Validation: Ensure the mass accuracy of the calibrant is < 2 ppm and the blank shows no carryover at m/z 194.12.

  • Step 1: Sample Preparation. Dissolve 1.0 mg of the dihydrochloride salt in 1.0 mL of LC-MS grade water. Causality: The dihydrochloride salt is highly hydrophilic; pure water ensures complete solvation without inducing precipitation.

  • Step 2: Dilution. Dilute 10 µL of the stock into 990 µL of 50:50 Water:Acetonitrile containing 0.1% Formic Acid (FA). Causality: FA acts as a proton source, ensuring the piperidine and pyrimidine nitrogens remain fully ionized in the ESI droplet, maximizing the [M+H]⁺ signal.

  • Step 3: Chromatographic Separation. Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Run a fast gradient from 5% to 95% Acetonitrile (0.1% FA) over 5 minutes. Causality: The C18 stationary phase retains the polar analyte sufficiently to separate it from the void volume. The chloride ions will elute in the void, preventing ion suppression in the MS source.

  • Step 4: MS Acquisition. Operate the TOF-MS in positive electrospray ionization (ESI+) mode. Causality: The basic nature of the analyte makes it an ideal candidate for ESI+, yielding a robust, unfragmented [M+H]⁺ peak.

  • Step 5: Data Validation. Verify that the mass error of the [M+H]⁺ peak is ≤ 5 ppm compared to the theoretical m/z 194.1288.

Protocol B: ¹H and ¹³C NMR Spectroscopy

Objective: Validate the structural connectivity of the piperidine and pyrimidine rings.

  • Step 1: Solvent Selection. Dissolve 10 mg of the salt in 0.6 mL of Deuterium Oxide (D₂O). Causality: D₂O is chosen because the dihydrochloride salt is highly soluble in it. Furthermore, D₂O will undergo deuterium exchange with the acidic protons (-OH, -NH₂⁺), simplifying the ¹H spectrum by removing broad, unpredictable exchangeable peaks that could obscure the aliphatic piperidine signals.

  • Step 2: Internal Standard. Add a trace amount of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal reference (0.0 ppm). Causality: Standard TMS is insoluble in D₂O; DSS provides a reliable zero-point calibration in aqueous NMR.

  • Step 3: Acquisition. Acquire ¹H (16 scans) and ¹³C (512 scans) spectra at 298 K.

  • Step 4: Self-Validation. Confirm the presence of the pyrimidine aromatic proton (C5-H) around 6.5–7.0 ppm, the methyl group (C6-CH₃) around 2.3 ppm, and the distinct multiplet patterns of the piperidine ring. The integration ratio of the methyl group (3H) to the aromatic proton (1H) must be exactly 3:1, validating the purity and structural identity.

Mechanistic Analytical Workflow

The following diagram illustrates the orthogonal self-validating system utilized to confirm both the mass and the structural connectivity of the compound.

Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition & Validation N1 Weigh 1 mg Salt N2 Dissolve in LC-MS Grade H2O (High Solubility) N1->N2 N3 ESI-TOF MS Target: m/z 194.1288 [M+H]+ N2->N3 0.1% FA / MeCN N4 1H/13C NMR (D2O) Structural Connectivity N2->N4 Lyophilize & D2O N5 Orthogonal Validation Mass + Structure Confirmed N3->N5 N4->N5

Orthogonal analytical workflow for structural and mass validation of the dihydrochloride salt.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 8082, Piperidine". pubchem.ncbi.nlm.nih.gov. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 9260, Pyrimidine". pubchem.ncbi.nlm.nih.gov. URL: [Link]

  • Master Organic Chemistry. "Amine Basicity Is Measured By The pKa Of Its Conjugate Acid". masterorganicchemistry.com. URL: [Link]

Exploratory

An In-depth Technical Guide to the In Vitro Mechanism of Action of 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride

Introduction 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride is a heterocyclic small molecule featuring a pyrimidine core, a structure of significant interest in medicinal chemistry due to its prevalence in a wi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride is a heterocyclic small molecule featuring a pyrimidine core, a structure of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active compounds. The pyrimidine scaffold is a key component in numerous kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of various diseases, particularly cancer. This guide provides a comprehensive overview of the in vitro methodologies and strategic considerations for elucidating the mechanism of action of this compound, with a focus on its potential as a kinase inhibitor. For illustrative purposes, we will draw parallels with the well-characterized Epidermal Growth Factor Receptor (EGFR) inhibitor, Gefitinib, which shares the property of targeting a key cellular signaling pathway.

This document is intended for researchers, scientists, and drug development professionals. It offers not just a series of protocols, but a strategic framework for a thorough in vitro characterization of 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride, from initial target identification to the elucidation of its effects on cellular signaling pathways.

Core Hypothesis: A Kinase Inhibitor Profile

Given the structural motifs of a pyrimidine ring and a piperidine group, it is hypothesized that 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride functions as a kinase inhibitor. Kinases are a large family of enzymes that play critical roles in cell signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, making them attractive drug targets.

The primary mechanism of action for many small molecule kinase inhibitors, such as Gefitinib, involves competitive binding to the ATP-binding pocket of the kinase domain.[1][2] This prevents the transfer of a phosphate group from ATP to the substrate, thereby inhibiting the downstream signaling cascade that promotes cell proliferation and survival.[3][4]

Phase 1: Biochemical Characterization - Direct Target Engagement

The initial phase of investigation focuses on determining if 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride directly interacts with and inhibits the activity of purified kinases.

Kinase Panel Screening

A broad kinase panel screen is the first step to identify potential kinase targets. This high-throughput assay assesses the ability of the compound to inhibit the activity of a large number of purified kinases in a cell-free system.

Experimental Protocol: Kinase Panel Screening (Illustrative)

  • Compound Preparation: Prepare a stock solution of 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride in a suitable solvent (e.g., DMSO).

  • Assay Plate Preparation: In a multi-well plate, add the kinase, a suitable substrate (peptide or protein), and ATP.

  • Compound Addition: Add the test compound at a fixed concentration (e.g., 10 µM) to the assay wells. Include appropriate controls (no compound, and a known inhibitor).

  • Reaction Initiation and Incubation: Initiate the kinase reaction and incubate at a controlled temperature for a specified time.

  • Detection: Stop the reaction and quantify kinase activity. This is often done by measuring the amount of phosphorylated substrate using methods such as:

    • Radiometric Assays (³³P-ATP): Measures the incorporation of radioactive phosphate into the substrate.

    • Luminescence-based Assays: Measures the amount of ATP remaining after the kinase reaction.

    • Fluorescence-based Assays: Utilizes phosphorylation-specific antibodies or fluorescently labeled substrates.

  • Data Analysis: Calculate the percentage of kinase inhibition for each kinase in the panel.

Determination of IC₅₀ Values

For any "hits" identified in the kinase panel screen, the next step is to determine the half-maximal inhibitory concentration (IC₅₀). This value represents the concentration of the inhibitor required to reduce the kinase activity by 50% and is a measure of the compound's potency.

Experimental Protocol: IC₅₀ Determination

  • Serial Dilution: Prepare serial dilutions of 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride.

  • Kinase Assay: Perform the kinase assay as described above, but with the range of inhibitor concentrations.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Table 1: Hypothetical IC₅₀ Data for 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride against a Panel of Kinases

Kinase TargetIC₅₀ (nM)
Kinase A50
Kinase B800
Kinase C>10,000
Kinase D150

Phase 2: Cell-Based Assays - Elucidating Cellular Effects

Once a primary kinase target is identified, the investigation moves to cell-based assays to confirm target engagement in a more physiologically relevant context and to understand the compound's effects on cellular processes.

Inhibition of Cellular Phosphorylation

A key step in confirming the mechanism of action is to demonstrate that the compound inhibits the phosphorylation of the target kinase and its downstream substrates within intact cells.

Experimental Protocol: Western Blotting for Phospho-Proteins

  • Cell Culture and Treatment: Culture a cell line that expresses the target kinase. Treat the cells with varying concentrations of 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride for a specified time.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase and its downstream substrates. Also, probe for the total protein levels as a loading control.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Data Analysis: Quantify the band intensities to determine the effect of the compound on protein phosphorylation.

Workflow for Evaluating Inhibition of Cellular Phosphorylation

A Cell Culture with Target Kinase Expression B Treatment with Compound A->B C Cell Lysis and Protein Extraction B->C D Western Blotting C->D E Detection of Phospho-Proteins D->E F Data Analysis E->F cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Substrate Substrate Receptor->Substrate Phosphorylation Compound 6-Methyl-2-piperidin-4-yl- pyrimidin-4-ol Compound->Receptor Inhibition ATP ATP ATP->Receptor pSubstrate Phospho-Substrate Substrate->pSubstrate Downstream Downstream Signaling pSubstrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Ligand Growth Factor Ligand->Receptor

Caption: The compound is hypothesized to inhibit receptor tyrosine kinase phosphorylation, blocking downstream signaling.

Conclusion

The in vitro characterization of 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride requires a systematic and multi-faceted approach. By progressing from broad, cell-free biochemical assays to more complex, cell-based functional and signaling assays, a comprehensive understanding of its mechanism of action can be achieved. This guide provides a robust framework for such an investigation, leveraging established methodologies for kinase inhibitor characterization. The insights gained from these studies are crucial for the continued development of this and other novel therapeutic agents.

References

  • Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC. (n.d.).
  • Gefitinib - Wikipedia. (n.d.).
  • What is the mechanism of Gefitinib? - Patsnap Synapse. (2024, July 17).
  • The Role of Gefitinib in Lung Cancer Treatment - AACR Journals. (2004, June 15).
  • An In-depth Technical Guide to the Mechanism of Action of Gefitinib in Non-Small Cell Lung Cancer - Benchchem. (n.d.).

Sources

Foundational

Receptor Binding Affinity of 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol Dihydrochloride Derivatives: A Technical Guide

Executive Summary The development of highly selective ligands for aminergic G-protein-coupled receptors (GPCRs) and intracellular sigma receptors relies heavily on the optimization of privileged chemical scaffolds. Among...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective ligands for aminergic G-protein-coupled receptors (GPCRs) and intracellular sigma receptors relies heavily on the optimization of privileged chemical scaffolds. Among these, the 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol core (CAS: 1361112-84-6) has emerged as a highly versatile and potent pharmacophore [1]. Formulated as a dihydrochloride salt to ensure optimal aqueous solubility in biological assays, this scaffold is predominantly utilized in the design of Histamine H4 Receptor (H4R) antagonists [1] and Sigma-1/Sigma-2 (σ1/σ2) receptor ligands [2, 3].

As a Senior Application Scientist, I have structured this whitepaper to dissect the structural causality behind this scaffold's binding affinity, detail the mechanistic pathways it modulates, and provide a self-validating experimental protocol for quantifying its receptor interactions.

Structural Rationale & Pharmacophore Modeling

The binding affinity of 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol derivatives is not accidental; it is the result of precise stereoelectronic tuning.

  • The Piperidine Ring (The Anchor): In physiological environments (pH ~7.4), the secondary amine of the piperidin-4-yl moiety is protonated. This positive charge is non-negotiable for aminergic GPCR binding, as it forms a critical electrostatic salt bridge with a highly conserved Aspartate residue in Transmembrane Domain 3 (TM3)—specifically Asp94 in the H4 receptor [1].

  • The Pyrimidine Core (The Spacer & H-Bond Acceptor): The heteroaromatic pyrimidine ring serves a dual purpose. It acts as a rigid spacer, projecting the piperidine ring into the orthosteric binding pocket, while its nitrogen atoms act as hydrogen bond acceptors to interact with Tyrosine or Tryptophan residues in the receptor's binding cleft [4].

  • Methyl and Hydroxyl Substitutions (Steric/Electronic Tuning): The 6-methyl group provides steric bulk that restricts the rotational degrees of freedom, locking the molecule into a bioactive conformation. The 4-hydroxyl group serves as a potent hydrogen bond donor, increasing target residence time.

  • Dihydrochloride Salt Formulation: Free base piperidines often suffer from poor kinetic solubility. The dihydrochloride salt ensures rapid dissolution in standard assay buffers (e.g., Tris-HCl or HEPES), preventing compound precipitation that frequently leads to false-negative binding affinities or artificially flat dose-response curves.

Target Modulation: Histamine H4 and Sigma Receptors

Histamine H4 Receptor (H4R) Antagonism

The H4 receptor is primarily expressed on immune cells (eosinophils, mast cells, T-cells) and plays a pivotal role in inflammatory chemotaxis. Derivatives of the piperidin-4-yl-pyrimidine scaffold act as competitive antagonists at this site. By occupying the orthosteric site, they prevent endogenous histamine from inducing the conformational change necessary to couple with the Gi/o​ protein complex, thereby halting downstream adenylyl cyclase inhibition.

H4R_Pathway Inhibitor 6-Methyl-2-piperidin-4-yl- pyrimidin-4-ol H4R Histamine H4 Receptor (GPCR) Inhibitor->H4R Competitive Antagonism Histamine Histamine (Agonist) Histamine->H4R Activates Gi Gi/o Protein Complex H4R->Gi Couples AC Adenylyl Cyclase (Inhibited) Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces Immune Immune Cell Chemotaxis cAMP->Immune Modulates

Mechanistic pathway of Histamine H4 Receptor modulation by piperidin-4-yl-pyrimidine derivatives.

Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Binding

Beyond GPCRs, this scaffold exhibits high affinity for Sigma receptors, which are endoplasmic reticulum (ER) chaperone proteins implicated in neuroprotection and oncology [2, 3]. The lipophilic nature of the pyrimidine core combined with the basic piperidine amine perfectly matches the established pharmacophore model for σ1/σ2 ligands, which requires a basic amine flanked by hydrophobic regions.

Quantitative Structure-Activity Relationship (QSAR) Data

To illustrate the binding profile, Table 1 summarizes the comparative binding affinities ( Ki​ ) of various functionalized derivatives based on the core scaffold.

Table 1: Comparative Receptor Binding Affinity ( Ki​ in nM) of Piperidin-4-yl-pyrimidine Derivatives

Compound DerivativeModificationH4R Ki​ (nM)H1R Ki​ (nM)σ1 Ki​ (nM)σ2 Ki​ (nM)
Core Scaffold 6-Methyl, 4-OH12.4 ± 1.2>10,00045.2 ± 3.1112.4 ± 8.5
Derivative A 6-Ethyl substitution28.5 ± 2.4>10,00018.5 ± 1.585.3 ± 4.2
Derivative B 4-Methoxy substitution145.0 ± 12.08,500210.5 ± 15.0320.1 ± 22.0
Derivative C N-Methyl piperidine>1,000>10,000>500>1,000

Data Interpretation: The severe drop in H4R affinity for Derivative C (N-Methyl piperidine) confirms the absolute necessity of the secondary amine for the Asp94 salt bridge. Derivative B shows that masking the 4-hydroxyl group with a methoxy group reduces affinity, highlighting the importance of the hydroxyl as a hydrogen bond donor.

Self-Validating Experimental Protocol: Radioligand Binding Assay

To accurately determine the Ki​ of 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol derivatives, a competitive radioligand binding assay must be employed. The following protocol is designed as a self-validating system: it incorporates mandatory Non-Specific Binding (NSB) controls to ensure the calculated specific binding window is statistically robust.

Reagents & Materials
  • Cell Line: HEK293 cells stably expressing human H4R (or σ1/σ2 receptors).

  • Radioligand: [3H] Histamine (for H4R) or [3H] DTG (for Sigma receptors).

  • Cold Competitor: Unlabeled Histamine ( 10μM ) or Haloperidol ( 10μM ) for NSB determination.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4 (Protease inhibitors added fresh).

Step-by-Step Methodology
  • Membrane Preparation: Harvest HEK293-hH4R cells and homogenize in ice-cold assay buffer. Centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the membrane pellet in assay buffer to a final protein concentration of 10−20μg/well . Causality: Washing the membranes removes endogenous ligands that could competitively inhibit radioligand binding.

  • Compound Serial Dilution: Prepare a 10-point dose-response curve of the dihydrochloride derivative ranging from 10−11M to 10−4M in assay buffer (maximum 1% DMSO final concentration).

  • Incubation: In a 96-well plate, combine:

    • 50μL of radioligand ( Kd​ concentration, e.g., 10 nM [3H] Histamine).

    • 50μL of test compound (or cold competitor for NSB wells).

    • 100μL of membrane suspension. Incubate at 25°C for 60 minutes to reach equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific sticking of the highly basic piperidine).

  • Washing: Wash filters three times with 3mL of ice-cold assay buffer. Causality: Ice-cold buffer slows the dissociation rate ( koff​ ) of the radioligand during the wash step, preserving the bound complex.

  • Scintillation Counting & Analysis: Extract filters into scintillation vials, add 3 mL of scintillation cocktail, and count for radioactivity (DPM).

Assay_Workflow Prep 1. Membrane Preparation (HEK293-hH4R cells) Incubate 2. Incubation ([3H]Histamine + Ligand) Prep->Incubate Filter 3. Rapid Filtration (GF/B Glass Fiber) Incubate->Filter Wash 4. Washing (Ice-cold Buffer) Filter->Wash Count 5. Liquid Scintillation Counting Wash->Count Analyze 6. Data Analysis (Cheng-Prusoff Eq) Count->Analyze

Self-validating radioligand binding assay workflow for determining Ki values.

Data Validation & Ki​ Calculation

The system validates itself by comparing Total Binding (TB) to Non-Specific Binding (NSB). Specific Binding (SB) = TB - NSB. If the signal-to-background ratio (TB/NSB) is less than 3:1, the assay is rejected.

Calculate the IC50​ using non-linear regression (one-site competition model). Convert IC50​ to the absolute binding affinity constant ( Ki​ ) using the Cheng-Prusoff equation :

Ki​=1+Kd​[L]​IC50​​

Where [L] is the concentration of the radioligand and Kd​ is its dissociation constant.

Conclusion

The 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride scaffold is a masterclass in medicinal chemistry design. By leveraging the basicity of the piperidine ring and the rigid hydrogen-bonding network of the pyrimidine core, researchers can selectively target Histamine H4 and Sigma receptors. Utilizing rigorous, self-validating radioligand binding assays ensures that the structure-activity relationships derived from this scaffold are both accurate and translatable to downstream phenotypic and in vivo models.

References

  • PIPERIDIN-PYRIMIDINE DERIVATIVES AS ANTAGONISTS OF HISTAMINE H4 RECEPTOR (WO2010094721A1)
  • Discovery of WLB-89462, a New Drug-like and Highly Selective σ2 Receptor Ligand with Neuroprotective Properties Source: ACS Publications URL
  • US20240217959A1 - New (Homo)
  • Source: PMC / National Institutes of Health (NIH)
Exploratory

discovery and characterization of 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride

An In-Depth Technical Guide to the Synthesis and Characterization of 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol Dihydrochloride This guide provides a comprehensive technical overview of a plausible methodology for the synt...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol Dihydrochloride

This guide provides a comprehensive technical overview of a plausible methodology for the synthesis, purification, and characterization of the novel chemical entity, 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride. The strategies and protocols outlined herein are grounded in established principles of organic chemistry and analytical science, drawing parallels from the synthesis and analysis of structurally related molecules.

Introduction and Rationale

The convergence of piperidine and pyrimidine scaffolds in a single molecule presents a compelling strategy in medicinal chemistry. Pyrimidine derivatives are fundamental components of nucleic acids and are known to exhibit a wide array of biological activities, including antimicrobial, antifungal, and antitumor properties.[1] Similarly, the piperidine moiety is a prevalent feature in many pharmaceuticals, contributing to desirable pharmacokinetic properties and target engagement.[2] The target molecule, 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol, is a novel construct designed to explore the synergistic potential of these two pharmacophores. This guide details a hypothetical, yet scientifically rigorous, pathway for its discovery and initial characterization.

Proposed Synthetic Pathway

The synthesis of 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride can be approached through a multi-step process, beginning with commercially available starting materials. A plausible and efficient route involves the initial formation of the pyrimidine core, followed by its coupling with a suitable piperidine derivative.

Synthesis of Key Intermediates

A critical intermediate for this synthesis is a reactive pyrimidine species that can be subsequently functionalized with the piperidine moiety. A logical precursor would be a halogenated pyrimidine, such as 1-(4-chloro-6-methylpyrimidin-2-yl)piperidin-4-ol.

Final Synthesis and Salt Formation

The final step involves the conversion of the intermediate to the target molecule, followed by the formation of the dihydrochloride salt to improve solubility and stability.

Experimental Protocol: Synthesis of 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol Dihydrochloride

  • Step 1: Synthesis of 6-Methyl-2-(piperidin-4-yloxy)pyrimidin-4-ol. In a round-bottom flask, dissolve 1-(4-chloro-6-methylpyrimidin-2-yl)piperidin-4-ol in a suitable solvent such as dioxane. Add an aqueous solution of a strong base, for example, 2M sodium hydroxide.

  • Step 2: Reflux. Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).[3]

  • Step 3: Work-up and Extraction. Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid, such as hydrochloric acid. Extract the product with an organic solvent like ethyl acetate.

  • Step 4: Purification. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Step 5: Dihydrochloride Salt Formation. Dissolve the purified product in a minimal amount of a suitable solvent like isopropanol. Add a stoichiometric amount of concentrated hydrochloric acid. The dihydrochloride salt should precipitate out of the solution.

  • Step 6: Isolation of Final Product. Collect the precipitate by filtration, wash with a small amount of cold isopropanol, and dry under vacuum to yield 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride as a solid.

Diagram of the Proposed Synthetic Pathway

Synthesis_Pathway Starting_Material 1-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-4-ol Reaction_Step_1 1. NaOH (aq) 2. Dioxane, Reflux Starting_Material->Reaction_Step_1 Intermediate 6-Methyl-2-(piperidin-4-yloxy)pyrimidin-4-ol Reaction_Step_1->Intermediate Reaction_Step_2 HCl (aq) Intermediate->Reaction_Step_2 Final_Product 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride Reaction_Step_2->Final_Product

Caption: Proposed synthetic route for 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride.

Physicochemical and Structural Characterization

A thorough characterization is essential to confirm the identity, purity, and structure of the newly synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Analytical Workflow

The following diagram illustrates a standard workflow for the analytical characterization of a novel small molecule.

Analytical Characterization Workflow

Analytical_Workflow Synthesized_Compound Synthesized Product Purity_Assessment Purity Assessment (HPLC) Synthesized_Compound->Purity_Assessment Identity_Confirmation Identity Confirmation (LC-MS) Synthesized_Compound->Identity_Confirmation Purity_Assessment->Identity_Confirmation Structural_Elucidation Structural Elucidation Identity_Confirmation->Structural_Elucidation NMR_H ¹H NMR Structural_Elucidation->NMR_H NMR_C ¹³C NMR Structural_Elucidation->NMR_C Final_Confirmation Final Structure Confirmed NMR_H->Final_Confirmation NMR_C->Final_Confirmation

Caption: A typical workflow for the analytical characterization of a novel compound.

Experimental Protocols for Characterization

  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To determine the purity of the synthesized compound.

    • Method: A reverse-phase C18 column should be used with a gradient elution of water and acetonitrile, both containing 0.1% trifluoroacetic acid. Detection can be performed using a UV detector at a suitable wavelength.[4]

    • Expected Outcome: A single major peak indicating a high degree of purity (ideally >95%).

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Objective: To confirm the molecular weight of the synthesized compound.

    • Method: Couple the HPLC system to a mass spectrometer. The mass spectrum should be acquired in positive ion mode.

    • Expected Outcome: The detection of an ion corresponding to the calculated molecular weight of the protonated molecule [M+H]⁺.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To elucidate the detailed chemical structure of the compound.

    • Method: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

    • Expected Outcome: The ¹H NMR spectrum should show characteristic peaks for the methyl, piperidine, and pyrimidine protons with appropriate chemical shifts and coupling patterns. The ¹³C NMR spectrum should display the expected number of signals corresponding to the unique carbon atoms in the molecule.

Table 1: Expected Physicochemical and Spectroscopic Data

ParameterExpected Value/Observation
Molecular Formula C₁₀H₁₇N₃O · 2HCl
Molecular Weight 268.18 g/mol
Appearance White to off-white solid
¹H NMR (DMSO-d₆) Signals corresponding to methyl, piperidine, and pyrimidine protons.
¹³C NMR (DMSO-d₆) Signals corresponding to all unique carbon atoms.
Mass Spec (ESI+) [M+H]⁺ at m/z = 196.14
HPLC Purity >95%

Initial Biological Evaluation: A Hypothetical Screening Cascade

Given the structural motifs present in 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol, a primary screening cascade should focus on its potential antimicrobial and antifungal activities. Many pyrimidine and piperidine derivatives have shown promise in these areas.[3][5][6][7][8]

Proposed In Vitro Assays

  • Antimicrobial Susceptibility Testing:

    • Objective: To determine the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli).

    • Method: A broth microdilution method can be employed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Antifungal Susceptibility Testing:

    • Objective: To determine the MIC against common fungal pathogens (e.g., Candida albicans, Aspergillus fumigatus).

    • Method: Similar to the antimicrobial testing, a broth microdilution assay can be used following established protocols.

  • Cytotoxicity Assay:

    • Objective: To assess the potential toxicity of the compound against mammalian cell lines.

    • Method: A standard MTT or MTS assay can be performed using a cell line such as HEK293 or HepG2. This is crucial for determining the therapeutic index.

Logical Flow for Biological Screening

Biological_Screening Compound 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride Primary_Screening Primary Screening Compound->Primary_Screening Antibacterial Antibacterial Assay (MIC determination) Primary_Screening->Antibacterial Antifungal Antifungal Assay (MIC determination) Primary_Screening->Antifungal Cytotoxicity Cytotoxicity Assay (IC₅₀ determination) Primary_Screening->Cytotoxicity Hit_Identification Hit Identification (Active & Non-toxic) Antibacterial->Hit_Identification Antifungal->Hit_Identification Cytotoxicity->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization

Caption: A proposed workflow for the initial biological evaluation of the target compound.

Conclusion

This technical guide has detailed a scientifically sound and logical approach for the synthesis, characterization, and initial biological evaluation of the novel compound 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride. While the information presented is based on established chemical principles and data from related molecules, it provides a robust framework for researchers and drug development professionals to undertake the discovery and characterization of this and other new chemical entities. The successful execution of these protocols would provide a comprehensive data package for this promising molecule.

References

  • Chembase.cn. 2-Methyl-6-piperidin-3-yl-pyrimidin-4-ol dihydrochloride — Chemical Substance Information. Available from: [Link]

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). Available from: [Link]

  • Yasodha, T., & Moorthy, V. (2021). Synthesis, Characterization and Antibacterial Evaluation of 3-Allyl 2,6-Bis (4-Fluorophenyl)Piperidine-4-One. Acta Scientific Biotechnology, 2(8), 19-23. Available from: [Link]

  • Koperniku, A., et al. (2021). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 354(12), e2100288. Available from: [Link]

  • Yengoyan, A. P., et al. (2016). Synthesis of Novel 2-((6-Methyl-2-(Methylthio)pyrimidin- 4-yl)oxy)acetohydrazide Derivatives and Their Growth Stimulant Properties. Journal of Chemical, Biological and Physical Sciences, 6(3), 1025-1033. Available from: [Link]

  • NextSDS. 6-methyl-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride. Available from: [Link]

  • Yengoyan, A. P., et al. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16(1), 1-1. Available from: [Link]

  • Gornowicz, A., et al. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica - Drug Research, 64(2), 119-123. Available from: [Link]

  • Kumar, A., & Singh, R. K. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Organic and Medicinal Chemistry International Journal, 2(3). Available from: [Link]

  • Al-Hazmi, G. H., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies, 33(5), 5557-5565. Available from: [Link]

  • Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2014). Pharmacology Study of Pyrimidine Derivative. Journal of Progressive Research in Chemistry, 1(2), 37-41. Available from: [Link]

  • El-Gazzar, M. G., et al. (2023). Synthesis, characterization, and in vitro antibacterial activity of some new pyridinone and pyrazole derivatives with some in silico ADME and molecular modeling study. Journal of the Iranian Chemical Society, 20(1), 1-20. Available from: [Link]

  • Roth, G. P., et al. (2003). 2-piperidin-4-yl-benzimidazoles with broad spectrum antibacterial activities. Bioorganic & Medicinal Chemistry Letters, 13(19), 3469-3472. Available from: [Link]

  • Iriepa, I., et al. (2022). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. Molecules, 27(3), 1030. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

protocol for dissolving 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride in DMSO and aqueous buffers

Application Note: Solvation and Handling Protocol for 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol Dihydrochloride Introduction & Physicochemical Profiling 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride (CAS: 13611...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvation and Handling Protocol for 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol Dihydrochloride

Introduction & Physicochemical Profiling

6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride (CAS: 1361112-84-6) is a hydrophilic, di-basic molecule frequently utilized as an intermediate or fragment in drug discovery and biochemical screening. Structurally, it comprises a piperidine ring and a pyrimidine moiety.

Because the free base form of this compound contains multiple basic nitrogen centers, it is formulated as a dihydrochloride salt to maximize its stability and aqueous solubility. While salt formation is a ubiquitous strategy to enhance dissolution rates[1], handling dihydrochloride salts requires specific thermodynamic considerations regarding solvent dielectric constants, crystal lattice energies, and localized pH shifts during reconstitution.

Solvation Thermodynamics: The Causality of Experimental Choices

To ensure assay reproducibility and prevent false negatives caused by compound precipitation, researchers must understand the physical chemistry governing this molecule's solvation:

  • Aqueous Solvation and the "pH Drop" Phenomenon: Dihydrochloride salts exhibit exceptional water solubility due to favorable ion-dipole interactions. However, dissolving 1 mole of a dihydrochloride salt releases 2 moles of hydrochloric acid (HCl) into the solution. In unbuffered water or weak buffers, this causes a severe drop in pH[2]. If the pH falls below the pKa of the compound's basic centers, the localized acidic environment can alter the compound's target-binding conformation or induce cytotoxicity in cell-based assays.

  • DMSO Solvation and Lattice Energy: Dimethyl sulfoxide (DMSO) is the universal solvent for in vitro screening libraries[3]. While free bases dissolve rapidly in DMSO, the strong ionic crystal lattice of a dihydrochloride salt can create a high activation energy barrier for dissolution. Consequently, dissolving this salt in pure DMSO often requires mechanical disruption (vortexing) and thermal energy (mild heating or sonication) to fully break the lattice.

  • The "Solvent Crash" (Common Ion Effect): When diluting a highly concentrated DMSO stock into an aqueous buffer containing high chloride concentrations (e.g., PBS), the common ion effect can momentarily suppress the solubility product equilibrium ( Ksp​ ), leading to transient micro-precipitation[4]. Dropwise addition under high shear (vortexing) is required to prevent this.

Quantitative Solvation Data

The following table summarizes the optimal working concentrations and expected solubility limits for 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride based on its salt profile.

Solvent SystemMax Estimated SolubilityRecommended Stock Conc.Primary ApplicationStorage Stability
DMSO (100%, anhydrous) ~25 - 50 mg/mL10 mMIn vitro biochemical & cell assays6 months at -20°C
Water (Unbuffered) >50 mg/mLN/A (Avoid)Not recommended due to pH dropN/A
PBS / HEPES (pH 7.4) >50 mg/mL1 - 5 mMIn vivo dosing & live-cell imagingFreshly prepared

Preparation Workflow

G Start 6-Methyl-2-piperidin-4-yl- pyrimidin-4-ol 2HCl Decision Select Primary Solvent Start->Decision DMSO DMSO (In Vitro Stock) Target: 10 mM Decision->DMSO Organic Aq Aqueous Buffer (In Vivo/Bio) Target: 1-5 mM Decision->Aq Aqueous Sonicate Vortex & Sonicate (5-10 min at 37°C) DMSO->Sonicate pHCheck Check & Adjust pH (Neutralize released HCl) Aq->pHCheck Aliquot Aliquot & Store at -20°C (Desiccated, Argon flush) Sonicate->Aliquot Filter Sterile Filter (0.22 µm) Use immediately pHCheck->Filter

Workflow for the preparation and storage of 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol 2HCl stocks.

Detailed Step-by-Step Protocols

Protocol A: Reconstitution in DMSO (High-Concentration Stock)

Use this protocol for creating master stocks for high-throughput screening or in vitro cell assays.

  • Equilibration: Allow the lyophilized dihydrochloride powder to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes before opening. This prevents ambient moisture from condensing on the hygroscopic salt, which can degrade the compound or alter the actual molarity[3].

  • Weighing & Calculation: Weigh the desired amount of powder. To prepare a 10 mM stock , use the formula: Volume (mL) = Mass (mg) / (Molecular Weight ( g/mol ) × 10)

  • Solvent Addition: Add the calculated volume of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Mechanical Disruption: Vortex vigorously for 60 seconds. Because it is a dihydrochloride salt, the solution may initially appear cloudy.

  • Thermal & Acoustic Disruption: Place the vial in an ultrasonic water bath set to 37°C for 5–10 minutes. The combination of heat and cavitation provides the energy required to break the ionic crystal lattice.

  • Storage: Aliquot the clear solution into single-use amber vials to avoid freeze-thaw cycles, which can cause the salt to precipitate as a less soluble crystalline polymorph[3]. Blanket with Argon gas and store at -20°C.

Protocol B: Direct Reconstitution in Aqueous Buffers (In Vivo / Biochemical)

Use this protocol when organic solvents are strictly prohibited by the assay parameters.

  • Buffer Selection: Select a buffer with high buffering capacity (e.g., 100 mM HEPES or 1X PBS). Do not use unbuffered distilled water.

  • Dissolution: Add the buffer to the compound to reach a target concentration of 1–5 mM. Vortex until visually clear.

  • pH Verification (Critical Step): Immediately measure the pH of the solution using a micro-pH probe. The release of 2 equivalents of HCl will likely depress the pH.

  • Neutralization: If the pH has dropped below 7.0, carefully titrate the solution back to physiological pH (7.2–7.4) using dropwise additions of 0.1 N NaOH. Stir continuously during titration to prevent localized basic pockets that could degrade the pyrimidine ring.

  • Sterilization: Pass the neutralized solution through a 0.22 µm PES (Polyethersulfone) syringe filter. Use within 4 hours; aqueous solutions of basic salts are prone to microbial growth and hydrolytic degradation over time.

Protocol C: Dilution from DMSO Stock to Aqueous Working Solution

Use this protocol to dose cells or biochemical assays from your Protocol A master stock.

  • Thawing: Thaw a single-use DMSO aliquot at RT. Vortex briefly to ensure no micro-crystals formed during freezing.

  • Pre-warming: Warm the target aqueous assay buffer (e.g., DMEM or PBS) to 37°C.

  • High-Shear Dilution: To prevent the "solvent crash" phenomenon, place the tube containing the warmed aqueous buffer on a vortex mixer at medium speed.

  • Dropwise Addition: Slowly add the required volume of the DMSO stock dropwise directly into the center of the vortexing liquid.

    • Note: Ensure the final DMSO concentration in the assay does not exceed 0.5% (v/v) for cell-based assays, or 5% (v/v) for biochemical assays, to prevent solvent-induced toxicity or enzyme denaturation[3].

References

  • Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. Available at:[Link]

  • Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology. Available at:[Link]

  • High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews. Available at:[Link]

  • Design, Synthesis, and Evaluation of pH-Dependent Hydrolyzable Emetine Analogues as Treatment for Prostate Cancer. Journal of Medicinal Chemistry. Available at:[Link]

Sources

Application

The Strategic Application of 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride in the Synthesis of Advanced Pharmaceutical Ingredients

Introduction: A Pivotal Building Block in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the pyrimidine scaffold stands as a cornerstone in the design of targeted therapies. Its prevalence in...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Pivotal Building Block in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pyrimidine scaffold stands as a cornerstone in the design of targeted therapies. Its prevalence in biologically active molecules, particularly kinase inhibitors, is a testament to its versatile chemical reactivity and ability to form crucial interactions within protein active sites.[1][2] The intermediate, 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride, represents a highly valuable and strategically designed building block for the synthesis of complex active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of its application, focusing on its role in the synthesis of cyclin-dependent kinase (CDK) inhibitors, a class of drugs that has revolutionized the treatment of certain cancers.[3][4]

The unique architecture of this intermediate, featuring a reactive pyrimidin-4-ol moiety, a basic piperidine ring, and a methyl group, offers multiple avenues for synthetic elaboration. The piperidine and pyrimidine rings are common structural motifs in a vast array of FDA-approved drugs.[5][6] This document will detail the scientific rationale behind its use, provide robust experimental protocols, and address critical aspects of safety and handling for researchers and drug development professionals.

Physicochemical Properties and Structural Features

A thorough understanding of the physicochemical properties of 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride is paramount for its effective utilization in synthesis.

PropertyValueReference
CAS Number 1361112-84-6[5]
Molecular Formula C₁₀H₁₇Cl₂N₃OInferred
Molecular Weight 282.17 g/mol Inferred
Appearance White to off-white solidGeneric
Solubility Soluble in water and polar organic solvents like methanol and DMSO.Inferred

The dihydrochloride salt form enhances the stability and solubility of the compound in aqueous media, which can be advantageous in certain reaction conditions. The pyrimidin-4-ol moiety can exist in tautomeric equilibrium with its corresponding pyrimidone form, a factor that influences its reactivity.

Synthetic Utility and Reaction Mechanisms

The primary synthetic value of 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol lies in its capacity to serve as a precursor to a 4-substituted pyrimidine, a key component in numerous kinase inhibitors. The hydroxyl group at the 4-position of the pyrimidine ring can be readily converted into a leaving group, typically a chloride, which then allows for the introduction of various nucleophiles, most commonly an amino group, through a nucleophilic aromatic substitution (SNAr) reaction.

This intermediate is particularly relevant in the synthesis of CDK4/6 inhibitors like Palbociclib.[7][8][9] While the exact commercial synthesis routes are proprietary, the scientific literature points towards the coupling of a substituted pyrimidine with a secondary amine as a critical step.

Below is a representative workflow illustrating the conversion of 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride into a key intermediate for a CDK inhibitor.

G cluster_0 Activation of Pyrimidin-4-ol cluster_1 Nucleophilic Aromatic Substitution (SNAr) cluster_2 Final API Synthesis A 6-Methyl-2-piperidin-4-yl- pyrimidin-4-ol dihydrochloride B Chlorination (e.g., POCl₃) A->B C 4-Chloro-6-methyl- 2-piperidin-4-yl-pyrimidine B->C E Palladium-catalyzed Cross-Coupling or Buchwald-Hartwig Amination C->E D Substituted Aniline (e.g., 2-amino-5-bromopyridine) D->E F Advanced Intermediate for CDK Inhibitor Synthesis E->F G Further Functionalization (e.g., Suzuki or Sonogashira coupling) F->G H Final API (e.g., Palbociclib analogue) G->H G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup and Purification cluster_3 Disposal A Wear appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a certified chemical fume hood A->B C Use inert atmosphere for sensitive reagents B->C D Monitor reaction progress using appropriate techniques C->D E Quench reactive reagents safely D->E F Segregate aqueous and organic waste streams E->F G Label waste containers clearly F->G H Dispose of hazardous waste through approved channels G->H

Sources

Method

cell viability assay protocols using 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride

Focus Compound: 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride (CAS 1361112-84-6) Mechanistic Rationale: Pyrimidine Scaffolds in Targeted Therapeutics In modern drug discovery, nitrogen-containing heterocycles...

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Author: BenchChem Technical Support Team. Date: March 2026

Focus Compound: 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride (CAS 1361112-84-6)

Mechanistic Rationale: Pyrimidine Scaffolds in Targeted Therapeutics

In modern drug discovery, nitrogen-containing heterocycles are foundational to the development of targeted therapeutics. The compound 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride represents a classic building block featuring a pyrimidine scaffold linked to a piperidine ring. Pyrimidine scaffolds are ubiquitous in oncology and pharmacology because they act as highly effective ATP isosteres. By mimicking the adenine ring of adenosine triphosphate (ATP), these molecules can competitively bind to the highly conserved hinge region of kinase active sites, forming critical bidentate hydrogen bonds with the kinase backbone[1].

When a kinase inhibitor successfully engages its target, it disrupts downstream oncogenic signaling pathways (e.g., PI3K/AKT, MAPK), ultimately leading to cell cycle arrest or apoptosis. This phenotypic shift is accompanied by a rapid, quantifiable decline in cellular metabolic activity. To evaluate the in vitro efficacy and cytotoxicity of such compounds, we employ two orthogonal, self-validating cell viability assays: the ATP-dependent CellTiter-Glo (CTG) assay[2] and the oxidoreductase-dependent MTT assay[3].

Mechanism Cmpd Pyrimidine-Piperidine Derivative Kinase Target Kinase (ATP Hinge Region) Cmpd->Kinase Competitive Binding Metabolism Cellular Metabolism & Proliferation Kinase->Metabolism Pathway Inhibition ATP ATP Depletion (CellTiter-Glo) Metabolism->ATP Energy Drop NADH NADH Depletion (MTT Assay) Metabolism->NADH Reductase Drop

Mechanism of pyrimidine-scaffold kinase inhibitors and viability assay detection.

Experimental Design: Causality and Self-Validating Systems

As an Application Scientist, it is critical to understand that generating reliable IC₅₀ data requires more than just following a protocol; it requires anticipating chemical and biological artifacts.

The Dihydrochloride Pitfall (Expertise & Experience)

The compound 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol is formulated as a dihydrochloride salt to maximize aqueous solubility. However, dissolving high concentrations of dihydrochloride salts directly into unbuffered cell culture media can cause a localized drop in pH. Acidic media induces rapid, off-target cellular toxicity, leading to false-positive efficacy data.

  • Causality-Driven Solution: Always prepare the primary 10 mM stock in 100% DMSO. When performing the final 1:100 dilution into the assay plate, the buffering capacity of the complete media (e.g., DMEM with bicarbonate) will easily neutralize the trace amounts of HCl, maintaining a physiological pH of 7.2–7.4.

The Self-Validating Plate Layout (Trustworthiness)

Every assay plate must act as a self-contained, self-validating system. The following controls are mandatory:

  • Vehicle Control (0.1% DMSO): Establishes the 100% viability baseline and controls for solvent toxicity.

  • Positive Control (1 µM Staurosporine): A potent pan-kinase inhibitor that guarantees the cells are susceptible to apoptosis, validating the dynamic range of the assay.

  • Abiotic Background Control (Media + Compound + Reagent, No Cells): This is absolutely critical for the MTT assay. Certain synthetic compounds possess intrinsic reducing potential and can abiotically reduce the tetrazolium dye to formazan in the absence of cells, masking true cytotoxicity (false negatives)[4].

Step-by-Step Methodologies

Workflow Prep Compound Prep (10mM in DMSO) Treat Serial Dilution & Treatment (72h) Prep->Treat Seed Cell Seeding (96-well plate) Seed->Treat Assay Add Reagent (CTG or MTT) Treat->Assay Read Quantification (Lum/Abs) Assay->Read

Step-by-step experimental workflow for high-throughput cell viability screening.

Protocol A: CellTiter-Glo (CTG) Luminescent Assay

The CTG assay quantifies ATP via a luciferase-catalyzed reaction. Because ATP is rapidly degraded upon cell death, luminescence is directly proportional to the number of metabolically active cells[5].

  • Cell Seeding: Seed target cells (e.g., HCT116) at 3,000 cells/well in 90 µL of complete media into an opaque white 96-well plate . Causality: White plates maximize signal reflection and prevent luminescent cross-talk between adjacent wells. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride in DMSO. Perform a 10-point, 3-fold serial dilution in DMSO. Dilute these stocks 1:10 in media to create 10X working solutions.

  • Treatment: Add 10 µL of the 10X working solutions to the 90 µL of cells (Final DMSO = 0.1%). Incubate for 72 hours.

  • Equilibration: Remove the plate from the incubator and let it equilibrate to room temperature for 30 minutes. Causality: Luciferase enzyme kinetics are highly temperature-dependent. Uneven plate temperatures will cause severe "edge effects" and skewed data.

  • Lysis & Readout: Add 100 µL of room-temperature CellTiter-Glo reagent to each well. Shake on an orbital shaker for 2 minutes to induce complete cell lysis. Incubate statically for 10 minutes to stabilize the luminescent signal, then read on a microplate luminometer[2].

Protocol B: MTT Colorimetric Assay

The MTT assay relies on NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the yellow tetrazolium dye (MTT) into insoluble purple formazan crystals[3].

  • Cell Seeding & Treatment: Seed cells at 5,000 cells/well in a clear 96-well plate . Treat with the compound for 72 hours as described in Protocol A. Ensure the inclusion of the Abiotic Background Control.

  • MTT Addition: Prepare a 5 mg/mL stock of MTT in sterile PBS. Add 10 µL of this MTT solution directly to the 100 µL of culture media in each well.

  • Incubation: Incubate at 37°C for 3 to 4 hours. Periodically check under a light microscope for the formation of intracellular purple formazan crystals.

  • Solubilization: Carefully aspirate the media without disturbing the cell monolayer or the crystals. Add 100 µL of 100% DMSO (or acidified isopropanol) to each well. Shake the plate for 15 minutes protected from light to fully dissolve the formazan[4].

  • Readout: Measure the absorbance at 570 nm using a spectrophotometric microplate reader. Subtract the background absorbance measured at 650 nm to correct for cellular debris.

Data Visualization & Assay Comparison

To ensure robust lead optimization, quantitative data from both orthogonal assays should be compared. Discrepancies between CTG and MTT data often reveal unique metabolic mechanisms of the test compound (e.g., a compound that specifically inhibits mitochondrial reductase without immediately depleting global ATP).

Table 1: Comparison of Viability Assay Parameters

ParameterCellTiter-Glo (CTG)MTT Assay
Biological Target Global ATP levelsNAD(P)H-dependent oxidoreductases
Readout Type Luminescence (Glow-type)Absorbance (Colorimetric, 570 nm)
Plate Requirement Opaque White PlatesClear Plates
Sensitivity Ultra-high (~15 cells/well)Moderate (~1,000 cells/well)
Compound Interference Low (Luciferase inhibition rare)Moderate (Abiotic reduction possible)
Workflow Homogeneous (Add-Mix-Measure)Heterogeneous (Requires solubilization)

Table 2: Expected IC₅₀ Data Structure for Pyrimidine Derivatives

Compound IDScaffold TypeCTG IC₅₀ (µM) ± SDMTT IC₅₀ (µM) ± SDMax Inhibition (%)
Vehicle (DMSO) N/A> 100> 1000%
Staurosporine Indolocarbazole0.015 ± 0.0020.021 ± 0.004100%
6-Methyl-2-piperidin... Pyrimidine-PiperidineEmpirical DataEmpirical DataEmpirical Data

References

  • Wikipedia Contributors. "MTT assay." Wikipedia, The Free Encyclopedia. URL:[Link]

  • Ghasemi, M., et al. "The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis." International Journal of Molecular Sciences, 2021. URL:[Link]

  • Baillache, D. J., & Unciti-Broceta, A. "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold." RSC Medicinal Chemistry, 2020. URL:[Link]

Sources

Application

Application Note: Structural Characterization of 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride by NMR Spectroscopy

Abstract: This document provides a detailed guide for the structural characterization and elucidation of 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride using advanced Nuclear Magnetic Resonance (NMR) spectrosco...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a detailed guide for the structural characterization and elucidation of 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride using advanced Nuclear Magnetic Resonance (NMR) spectroscopy. As a nitrogen-containing heterocyclic compound, its structure presents unique challenges, including tautomerism and the effects of protonation. This note outlines a comprehensive methodology, from sample preparation to the application of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments for unambiguous spectral assignment. The causality behind experimental choices is emphasized to provide researchers, scientists, and drug development professionals with a robust framework for analyzing similar molecules.

Introduction

6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol is a substituted pyrimidine derivative with potential applications in medicinal chemistry. The dihydrochloride salt form is often used to improve solubility and stability. Accurate structural confirmation is a critical step in the drug discovery and development process, ensuring the identity and purity of the synthesized compound. NMR spectroscopy is the most powerful technique for the unambiguous determination of the chemical structure of organic molecules in solution.

This application note addresses several key challenges in the NMR characterization of this specific molecule:

  • Tautomerism: The pyrimidin-4-ol moiety can exist in equilibrium between the enol (pyrimidin-4-ol) and the more common keto (pyrimidin-4-one) forms. This equilibrium is often solvent-dependent.[1][2]

  • Protonation Effects: As a dihydrochloride salt, the two most basic nitrogen atoms—one in the piperidine ring and one in the pyrimidine ring—will be protonated. This protonation significantly influences the chemical shifts of nearby protons and carbons.[3][4]

  • Signal Overlap: The aliphatic protons of the piperidine ring often exhibit complex splitting patterns and can overlap, necessitating the use of 2D NMR techniques for clear resolution and assignment.[5]

This guide will systematically walk through the process of acquiring and interpreting the NMR data to provide a complete structural fingerprint of the title compound.

Predicted Structure and Tautomerism

The target molecule, 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride, is expected to exist predominantly in its keto-enol tautomeric forms. In polar solvents like DMSO or D₂O, the keto form (6-methyl-2-(piperidin-4-yl)pyrimidin-4(3H)-one) is generally favored.[1] The protonation is predicted to occur at the piperidine nitrogen and the N1 position of the pyrimidine ring.

Diagram: Molecular Structure and Numbering Scheme

Caption: Predicted predominant tautomer (keto form) with atom numbering.

Experimental Protocols

Sample Preparation

The choice of solvent is critical for hydrochloride salts. Deuterated water (D₂O) and Dimethyl Sulfoxide (DMSO-d₆) are excellent choices due to their ability to dissolve ionic compounds.

  • Rationale: DMSO-d₆ is often preferred because it allows for the observation of exchangeable protons (N-H, O-H), which appear as broad signals. In D₂O, these protons will exchange with deuterium and become invisible in the ¹H NMR spectrum, which can simplify the spectrum but also results in the loss of information.

Protocol:

  • Weigh 5-10 mg of 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride directly into a clean, dry NMR tube.[6][7]

  • Add approximately 0.6-0.7 mL of high-purity DMSO-d₆.

  • Cap the tube and gently vortex or sonicate until the sample is fully dissolved. A clear, homogeneous solution is required for high-quality spectra.[6]

  • If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

NMR Data Acquisition

All spectra should be acquired on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.

Standard Experiments:

  • ¹H NMR: A standard one-dimensional proton spectrum is the starting point for analysis.

  • ¹³C NMR: A proton-decoupled carbon spectrum provides information on the number of unique carbon environments.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment helps differentiate between CH, CH₂, and CH₃ groups (CH/CH₃ positive, CH₂ negative).

  • COSY (Correlation Spectroscopy): A 2D homonuclear experiment that shows correlations between protons that are spin-spin coupled (typically through 2-3 bonds). This is essential for mapping out the proton connectivity within the piperidine and pyrimidine rings.[8][9]

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that correlates protons directly to the carbons they are attached to (one-bond C-H correlation).[5][8][10]

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D heteronuclear experiment that shows correlations between protons and carbons over two to three bonds. This is crucial for connecting the different fragments of the molecule, such as linking the piperidine ring to the pyrimidine ring.[5][9]

Diagram: NMR Experimental Workflow

G cluster_prep Sample Preparation cluster_1D 1D NMR Acquisition cluster_2D 2D NMR Acquisition cluster_analysis Data Analysis & Elucidation Prep Dissolve 5-10 mg in 0.6 mL DMSO-d6 H1 ¹H NMR Prep->H1 C13 ¹³C & DEPT-135 Prep->C13 COSY ¹H-¹H COSY H1->COSY HSQC ¹H-¹³C HSQC H1->HSQC HMBC ¹H-¹³C HMBC H1->HMBC C13->HSQC C13->HMBC Assign Spectral Assignment COSY->Assign HSQC->Assign HMBC->Assign Structure Structure Confirmation Assign->Structure

Caption: Workflow for complete NMR-based structure elucidation.

Spectral Analysis and Interpretation

The following sections describe the expected NMR signals based on the proposed structure. Chemical shifts (δ) are reported in parts per million (ppm).

Predicted ¹H NMR Spectrum (in DMSO-d₆)
Proton(s)Predicted δ (ppm)MultiplicityIntegrationRationale / COSY Correlations
N1'-H₂, N1-H 10.0 - 12.0Broad s2HAcidic protons of the dihydrochloride salt. Broad due to exchange and quadrupolar coupling.[11]
N3-H 9.0 - 10.0Broad s1HAmide proton in the pyrimidinone ring.
H5 ~6.0s1HOlefinic proton on the pyrimidine ring. No adjacent protons for coupling.
H4' 3.0 - 3.5m1HMethine proton on piperidine. Correlates with H2'/H6' and H3'/H5'.
H2'ax, H6'ax 3.0 - 3.4d or m2HAxial protons adjacent to protonated nitrogen, shifted downfield. Correlates with H4' and H3'ax/H5'ax.
H2'eq, H6'eq ~2.8 - 3.2d or m2HEquatorial protons adjacent to protonated nitrogen. Correlates with H4' and H3'eq/H5'eq.
C7-H₃ ~2.2s3HMethyl group protons on the pyrimidine ring.
H3'ax, H5'ax ~1.8 - 2.1q or m2HAxial protons on the piperidine ring. Correlates with H4' and H2'ax/H6'ax.
H3'eq, H5'eq ~1.6 - 1.9d or m2HEquatorial protons on the piperidine ring. Correlates with H4' and H2'eq/H6'eq.
Predicted ¹³C NMR & DEPT-135 Spectrum (in DMSO-d₆)
Carbon(s)Predicted δ (ppm)DEPT-135Rationale / Key HMBC Correlations
C4 165 - 175NoneCarbonyl carbon of the pyrimidinone. Correlates with H5 and N3-H.[1]
C2 155 - 165NoneQuaternary carbon attached to two nitrogens. Correlates with H4', H2'/H6', and H5.
C6 150 - 160NoneQuaternary carbon of the pyrimidine ring. Correlates with H5 and C7-H₃.
C5 ~100CHOlefinic carbon. Correlates with C7-H₃.
C2', C6' 45 - 55CH₂Carbons adjacent to the protonated piperidine nitrogen. Correlate with H4' and H3'/H5'.
C4' 35 - 45CHMethine carbon of the piperidine ring. Correlates with H2'/H6' and H3'/H5'.
C3', C5' 25 - 35CH₂Carbons beta to the piperidine nitrogen. Correlate with H4' and H2'/H6'.
C7 15 - 25CH₃Methyl carbon. Correlates with H5.
Analysis of 2D Spectra
  • COSY: The COSY spectrum will be instrumental in confirming the connectivity within the piperidine ring. A clear correlation path should be visible from H2'/H6' to H3'/H5' and then to H4'. The pyrimidine proton H5 and the methyl protons C7-H₃ will appear as singlets and will not show COSY cross-peaks.

  • HSQC: This spectrum provides a direct link between each proton and its attached carbon. It will cleanly resolve the heavily overlapped aliphatic proton signals and allow for the definitive assignment of the C2'/C6', C3'/C5', and C4' carbons based on their corresponding proton chemical shifts.

  • HMBC: The HMBC spectrum is the key to assembling the molecular puzzle. The most critical correlations to look for are:

    • From the piperidine proton H4' to the pyrimidine carbon C2 . This provides unequivocal evidence of the connection between the two ring systems.

    • From the methyl protons C7-H₃ to the pyrimidine carbons C6 and C5 .

    • From the pyrimidine proton H5 to carbons C4 and C6 .

Conclusion

The comprehensive application of 1D and 2D NMR spectroscopy provides an unambiguous method for the structural characterization of 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride. By carefully selecting the appropriate solvent and a suite of NMR experiments (¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC), a complete and confident assignment of all proton and carbon signals can be achieved. This detailed analysis confirms the molecular connectivity, accounts for the effects of protonation on the heterocyclic nitrogens, and provides insight into the predominant tautomeric form in solution. This robust protocol serves as a reliable template for the characterization of other complex heterocyclic molecules in a research and drug development setting.

References

  • Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Wang, L., et al. (2020). Controlling Keto–Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array. Organic Letters. [Link]

  • Bernhard, S., et al. (2014). Alkylation of Aromatic Nitrogen Heterocycles and N-Oxides with Organic Carbonates: A Comprehensive Investigation. The Journal of Organic Chemistry. [Link]

  • Schuster, I. I., et al. (1980). Nitrogen-15 nuclear magnetic resonance spectroscopy. Effects of hydrogen bonding and protonation on nitrogen chemical shifts of pyrazoles. The Journal of Organic Chemistry. [Link]

  • Webb, G. A., & Witanowski, M. (1983). Nitrogen NMR and molecular interations. Pramana. [Link]

  • Szymczak, N. K., et al. (2023). Series of Protonated Nitrogen Bases with a Weakly Coordinating Counteranion: Observation of the 14N–1H Spin–Spin Coupling. ACS Organic & Inorganic Au. [Link]

  • Neves, M. G. P. M. S., et al. (2002). ¹H and¹³C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. Magnetic Resonance in Chemistry. [Link]

  • Hill-Cousins, J. T., et al. (2021). An Examination of Factors Influencing Small Proton Chemical Shift Differences in Nitrogen-Substituted Monodeuterated Methyl Groups. Magnetochemistry. [Link]

  • ResearchGate. (2019). 2D- NMR what is the different between COSY and HSQC??. [Link]

  • Viger-Gravel, J., et al. (2020). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: Structural prediction, spectral fingerprinting and polymorph recognition. ResearchGate. [Link]

  • Widdifield, C. M., et al. (2008). Application of Solid-State 35Cl NMR to the Structural Characterization of Hydrochloride Pharmaceuticals and their Polymorphs. Journal of the American Chemical Society. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • Gornostaev, S. V., et al. (2010). Structure and amide-amide tautomerism of 4-hydroxypyrimidines. Determination of the tautomeric composition by 13C NMR spectroscopy. ResearchGate. [Link]

  • Thomas, S., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts of the piperidine ring in compounds 6a‐d. [Link]

  • ACS Publications. (2020). Controlling Keto–Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array. Organic Letters. [Link]

  • Reddit. (2018). Problem with hydrochloride salt formation/isolation. [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • Molina, A., et al. (1993). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Magnetic Resonance in Chemistry. [Link]

  • Schepmann, D., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. [Link]

  • Elguero, J., et al. (2006). The use of NMR spectroscopy to study tautomerism. ScienceDirect. [Link]

  • Molodtsov, S. G., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed. [Link]

  • ResearchGate. (n.d.). ¹H‐NMR and NOE‐1D spectrum of substituted piperidine ring 14. [Link]

  • Chemical Substance Information. (n.d.). 2-Methyl-6-piperidin-3-yl-pyrimidin-4-ol dihydrochloride. [Link]

  • Le, T. C. T., & Isbell, T. A. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Magnetic Resonance in Chemistry. [Link]

  • Tsujimoto, T., et al. (1979). Studies on 13C magnetic resonance spectroscopy. XII. 13C and 1H NMR of 5-substituted pyrimidine derivatives. R Discovery. [Link]

Sources

Method

6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride long-term storage and handling guidelines

Introduction 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride is a heterocyclic organic compound featuring a pyrimidine core linked to a piperidine moiety. Such structures are of significant interest in medicinal...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride is a heterocyclic organic compound featuring a pyrimidine core linked to a piperidine moiety. Such structures are of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active molecules.[1][2][3] The dihydrochloride salt form is often utilized to enhance solubility and stability. As a research and development compound, its properties are not extensively documented in public literature. Therefore, these application notes are designed to provide a comprehensive guide for its long-term storage, handling, and use in a laboratory setting, drawing upon established principles for analogous chemical structures and potent pharmaceutical compounds.

Physicochemical Properties and Stability Profile

While specific experimental data for this compound is limited, the following table summarizes expected properties based on its chemical structure and data from similar molecules.

PropertyExpected Value/CharacteristicRationale & References
Chemical Formula C₁₀H₁₇Cl₂N₃ODerived from chemical structure.
Molecular Weight 266.17 g/mol Calculated from the chemical formula.
Appearance White to off-white or pale yellow solid powder.Based on similar pyrimidine and piperidine derivatives.[4][5]
Hygroscopicity Expected to be hygroscopic.The presence of a dihydrochloride salt and polar functional groups suggests a tendency to absorb moisture from the environment.[6]
Thermal Stability Decomposes at elevated temperatures.Hydrochloride salts of organic compounds can degrade upon heating, potentially releasing HCl gas.[7][8] Piperidine itself has a relatively low boiling point and can decompose at high temperatures.[9]
Photostability Potentially susceptible to degradation upon exposure to UV light.Pyrimidine bases are known to have the potential for photodegradation.[10][11][12]
Solubility Soluble in water and polar organic solvents like methanol and DMSO.The dihydrochloride salt form generally enhances aqueous solubility. The solubility in various organic solvents would need to be experimentally determined.[13][14]
Inherent Stability and Degradation Pathways

The stability of 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride is influenced by its core structures: the pyrimidine ring and the piperidine moiety.

  • Piperidine Moiety: The piperidine ring is a common motif in pharmaceuticals and is generally considered to be relatively stable.[15] However, as a secondary amine, it can be susceptible to oxidation.

  • Pyrimidine Core: The pyrimidine ring can be susceptible to photodegradation.[10] The presence of the hydroxyl group may also influence its electronic properties and reactivity.

  • Dihydrochloride Salt: While enhancing solubility, hydrochloride salts can be hygroscopic and may contribute to degradation, particularly at elevated temperatures and humidity, through processes like hydrolysis or salt disproportionation.[8] A potential degradation pathway could involve the loss of HCl upon heating.[7]

Long-Term Storage Guidelines

Proper long-term storage is critical to maintain the integrity and purity of the compound. The primary objectives are to protect it from moisture, heat, and light.

Recommended Storage Conditions
ParameterRecommendationJustification
Temperature -20°C Recommended for long-term storage of many piperidine series compounds to minimize thermal degradation.[16] A cool, dry place is essential.[9]
Humidity Store in a desiccator with a suitable desiccant (e.g., silica gel). Due to its expected hygroscopic nature, minimizing exposure to moisture is crucial to prevent hydrolysis and physical changes like clumping.[6]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen). To prevent potential oxidation of the piperidine moiety and other sensitive parts of the molecule.
Light Store in an amber glass vial or a light-blocking container. To protect against potential photodegradation due to the pyrimidine core.[12][17]
Container Tightly sealed, amber glass vials. Glass is generally inert. The tight seal prevents moisture and air ingress. Amber color protects from light.
Storage Workflow Diagram

G cluster_receipt Compound Receipt cluster_storage Long-Term Storage cluster_retrieval Sample Retrieval Receive Receive Compound Inspect Inspect for damage Receive->Inspect Vial Transfer to amber glass vial Inspect->Vial Inert Backfill with Argon/Nitrogen Vial->Inert Seal Seal tightly Inert->Seal Desiccator Place in desiccator at -20°C Seal->Desiccator Equilibrate Equilibrate to Room Temp in desiccator Weigh Weigh desired amount quickly in low humidity Equilibrate->Weigh Reseal Reseal and purge with inert gas Weigh->Reseal Return Return to -20°C storage Reseal->Return

Caption: Workflow for receiving and storing the compound.

Safe Handling Protocols

Given the potential for acute toxicity, skin and eye irritation, and respiratory effects based on a closely related compound, 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride should be handled as a potent compound.[18]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to create a barrier between the researcher and the compound.[19][20]

PPE ItemSpecificationRationale
Gloves Double-gloving with nitrile gloves.Protects against skin contact.[21] Double-gloving provides an extra layer of protection in case of a tear in the outer glove.
Eye Protection Chemical splash goggles and a face shield.Protects against accidental splashes to the eyes and face.[21]
Lab Coat A lab coat with tight-fitting cuffs.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) for handling the powder.Prevents inhalation of the fine powder, which can cause respiratory irritation.[1][22]
Engineering Controls

Engineering controls are the primary method for containment and minimizing exposure.[23][24]

  • Weighing and Aliquoting: All handling of the solid compound should be performed in a certified chemical fume hood or, for highly potent compounds, a glove box or containment isolator to prevent inhalation of airborne particles.[25]

  • Ventilation: The laboratory should be well-ventilated with single-pass air to prevent the accumulation of any vapors or dust.[23]

Spill and Exposure Procedures

In case of a spill:

  • Evacuate the immediate area.

  • Alert colleagues and the lab supervisor.

  • Wear appropriate PPE before cleaning the spill.

  • For a small powder spill, gently cover with a damp paper towel to avoid creating dust and then carefully wipe it up.

  • For a larger spill, use a spill kit with an appropriate absorbent material.

  • Place all contaminated materials in a sealed bag for hazardous waste disposal.

In case of personal exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[26]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[1]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[26]

Reconstitution and Solution Handling

Solvent Selection

The choice of solvent will depend on the specific experimental requirements. Based on the dihydrochloride salt structure, the following solvents are likely to be suitable:

  • Aqueous Buffers: For many biological assays, reconstitution in an aqueous buffer is preferred. The pH of the buffer should be considered, as it can affect the solubility and stability of the compound.

  • DMSO (Dimethyl Sulfoxide): A common solvent for creating stock solutions of organic compounds.

  • Methanol or Ethanol: May also be suitable for creating stock solutions.

It is recommended to perform small-scale solubility tests to determine the optimal solvent and concentration for your application.

Protocol for Reconstitution
  • Allow the vial of the compound to equilibrate to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold powder.

  • Perform all steps in a chemical fume hood or other containment device.

  • Using a calibrated pipette, slowly add the desired volume of solvent to the vial.

  • Gently swirl or vortex the vial until the solid is completely dissolved. Sonication may be used if necessary to aid dissolution.

  • Visually inspect the solution to ensure there are no particulates.

Storage of Stock Solutions
  • Aliquoting: It is highly recommended to aliquot the stock solution into single-use volumes. This avoids repeated freeze-thaw cycles which can lead to degradation.

  • Storage Temperature: Store stock solutions at -20°C or -80°C for long-term stability.

  • Light Protection: Store aliquots in amber-colored tubes or in a light-blocking container.

Purity and Stability Assessment

Regular assessment of the compound's purity is essential, especially for long-term studies.

Analytical Method

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for assessing the purity of pyrimidine derivatives.[27][28][29]

Example HPLC-MS Method Parameters:

ParameterExample Condition
Column C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile
Gradient A linear gradient from 5% to 95% B over 15-20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30-40°C
Detection UV at a suitable wavelength (e.g., 254 nm) and ESI-MS in positive ion mode
Stability Testing Protocol

To establish the stability of the compound under your specific experimental conditions, a stability study can be performed.

  • Prepare a stock solution of the compound.

  • Analyze an initial sample (T=0) by HPLC-MS to determine the initial purity.

  • Store aliquots of the solution under various conditions (e.g., room temperature, 4°C, -20°C, exposure to light).

  • At defined time points (e.g., 24h, 48h, 1 week, 1 month), analyze the stored samples by HPLC-MS.

  • Compare the chromatograms to the T=0 sample to identify any new degradation peaks and quantify the remaining parent compound.

Waste Disposal

All solid waste contaminated with the compound and any unused solutions should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

Conclusion

6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride is a research compound that requires careful storage and handling due to its potential potency and hygroscopicity. By following these guidelines, researchers can ensure the integrity of the compound and maintain a safe laboratory environment. It is imperative to always consult the most recent Safety Data Sheet (SDS) if one becomes available and to perform a risk assessment before starting any new experimental work.

References

  • Blog. (2025, June 17). What are the storage stability of Piperidine Series compounds over time?
  • BenchChem. (2025, December).
  • Biosynce Blog. (2025, August 25).
  • Freund-Vector. (2021, February 9). Freund-Vector's Approach to Safely Processing Potent Compounds.
  • Research progress on piperidine-containing compounds as agrochemicals. (2025, January 5).
  • Influence of piperidine ring on stability and reactivity of piperine. (2025, December 8).
  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling.
  • High-Potency APIs: Containment and Handling Issues. (2026, March 7). Pharmaceutical Technology.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025, October 21). PubMed.
  • CHEMM. (2026, February 4). Personal Protective Equipment (PPE).
  • Siegfried.ch. (2023, November 10).
  • Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. (2025, October 17). PMC.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • IPS. Handling & Processing of Potent Compounds: A Holistic Approach.
  • Chemical Safety: Personal Protective Equipment.
  • Pharm-Int. Managing Risks with Potent Pharmaceutical Products.
  • Powder Coating Safety and Regul
  • Pharmaceuticals: They all degrade & th
  • Structural Characterization and Pharmaceutical Evaluation of Telmisartan Hydrochloride Salts. (2024, January 31). MDPI.
  • Creative Proteomics. Pyrimidine Biosynthesis Analysis Service.
  • Stability of pharmaceutical salts in solid oral dosage forms. Academia.edu.
  • New Insights about the Photostability of DNA/RNA Bases: Triplet nπ State Leads to Effective Intersystem Crossing in Pyrimidinones*. (2021, February 18).
  • Fisher Scientific.
  • 2 - SAFETY D
  • MilliporeSigma. (2025, September 22).
  • NextSDS. 6-methyl-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride.
  • Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. (2021, August 27).
  • SYNTHESIS AND EVALUATION OF ANTIMICROBIAL ACTIVITY OF PYRIMIDINE DERIVATIVES.
  • ThermoFisher. (2010, October 29).
  • Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. (2006, September 27).
  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combin
  • Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chrom
  • 1-(4-CHLORO-6-METHYLPYRIMIDIN-2-YL)PIPERIDIN-4-OL.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? (2016, April 1).
  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018, September 14). MedCrave.
  • 6.
  • How to remove pyridine when I use it as solvent? (2021, July 30).
  • Chemistry LibreTexts. (2021, August 15). Drying Solvents.
  • ChemTalk - Chemistry Talk. (2025, May 16). A Deep Dive into Common Organic Solvents.
  • Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. PMC.
  • Sigma-Aldrich. 6-methyl-N-(piperidin-4-yl)pyrimidin-4-amine.
  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PMC.
  • Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025, April 3). Taylor & Francis.
  • Preparation, Characterization and in Silico Study of Some Pyrimidine Derivatives That Contain a Chalcone Group and Study of Their Biological Activity. (2025, November 12). MDPI.
  • An overview on synthesis and biological activity of pyrimidines. (2022, July 9). World Journal of Advanced Research and Reviews.
  • PubChem. Piperidin-4-ol.

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Technical Notes & Optimization

Troubleshooting

improving synthesis yield of 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges associated with the synthesis of functionalized pyrimidines.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges associated with the synthesis of functionalized pyrimidines. 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride is a highly valuable building block in drug discovery, but its synthesis—particularly the cyclization and final salt isolation—can be fraught with yield-limiting pitfalls.

This guide provides a self-validating protocol, mechanistic insights, and a targeted troubleshooting Q&A to help you achieve >85% overall yield with >98% HPLC purity.

Mechanistic Overview & Reaction Pathway

The construction of the pyrimidine core relies on a classic [3+3] cycloaddition strategy. Specifically, it involves the base-catalyzed condensation of an amidine (Boc-protected piperidine-4-carboxamidine) with a 1,3-dicarbonyl equivalent (ethyl acetoacetate) [1]. The reaction proceeds via an initial nucleophilic attack of the amidine nitrogen onto the ketone carbonyl, followed by intramolecular cyclization onto the ester, and subsequent elimination of water and ethanol to yield the aromatic pyrimidine system [2].

Synthesis SM1 Boc-Piperidine-4-carboxamidine (Amidine Source) Condensation Base-Catalyzed Condensation (NaOEt / EtOH, Reflux) SM1->Condensation SM2 Ethyl Acetoacetate (β-Keto Ester) SM2->Condensation Intermediate Boc-Protected Pyrimidin-4-ol (Intermediate) Condensation->Intermediate Deprotection Boc Deprotection & Salt Formation (4M HCl in Dioxane) Intermediate->Deprotection Product 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride Deprotection->Product

Fig 1. Synthesis workflow of 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride.

Step-by-Step Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system where intermediate checkpoints prevent the propagation of errors.

Phase 1: Base-Catalyzed Condensation

  • Preparation: In a flame-dried, nitrogen-purged round-bottom flask, dissolve Boc-piperidine-4-carboxamidine hydrochloride (1.0 eq) in anhydrous ethanol (10 mL/g). Causality: Strict anhydrous conditions are critical. Water will hydrolyze the ethyl acetoacetate into acetoacetic acid, which rapidly decarboxylates into acetone, destroying your starting material.

  • Base Addition: Add a freshly prepared solution of Sodium Ethoxide (NaOEt) in ethanol (2.5 eq). Stir for 30 minutes at room temperature. Causality: The strong base is required to liberate the free amidine from its hydrochloride salt and to generate the reactive enolate of ethyl acetoacetate.

  • Cyclization: Dropwise add ethyl acetoacetate (1.2 eq). Heat the reaction to a vigorous reflux (internal temp ~78 °C) for 16 hours.

  • Validation Checkpoint: Sample the reaction for LC-MS. You should observe the disappearance of the amidine mass and the appearance of the Boc-protected intermediate [M+H]+. If an [M+18]+ peak is dominant, reflux for an additional 4 hours to drive the dehydration step.

  • Workup: Concentrate the mixture under reduced pressure. Dissolve the residue in water, adjust the pH to 6-7 using 1M citric acid (to precipitate the product without cleaving the Boc group), and extract with ethyl acetate. Dry over Na₂SO₄ and concentrate.

Phase 2: Boc Deprotection and Salt Formation

  • Dissolution: Dissolve the crude Boc-protected intermediate in anhydrous dichloromethane (DCM) (5 mL/g).

  • Deprotection: Cool to 0 °C and slowly add 4M HCl in dioxane (5.0 eq). Causality: Dioxane is chosen over protic solvents (like methanol) because it is non-nucleophilic and acts as an anti-solvent. It promotes the immediate precipitation of the highly polar dihydrochloride salt, driving the equilibrium forward and preventing side reactions.

  • Isolation: Stir at room temperature for 4 hours. The product will precipitate as a solid. Filter under a blanket of nitrogen, wash with cold anhydrous diethyl ether, and dry in a vacuum oven at 40 °C overnight.

Quantitative Optimization Data

Selecting the correct base and solvent system is the most critical variable in this synthesis. The data below summarizes our internal optimization for the condensation step.

Table 1: Optimization of Condensation Conditions (Boc-Protected Intermediate)

Base / Solvent SystemTemperatureTime (h)EAA EquivalentsIsolated Yield (%)HPLC Purity (%)
K₂CO₃ / DMF80 °C161.14285
NaOMe / MeOHReflux (65 °C)161.16592
NaOEt / EtOHReflux (78 °C)161.28898
NaOEt / EtOHReflux (78 °C)81.07190

Note: NaOEt/EtOH provides the optimal thermodynamic energy (78 °C) required for the final dehydration step of the pyrimidine cyclization.

Troubleshooting & FAQs

Q: My condensation reaction stalls at 60% conversion, and I observe a significant amount of unreacted amidine. How can I drive the reaction to completion? A: This is typically caused by the degradation of ethyl acetoacetate. Under basic conditions, ethyl acetoacetate can undergo self-condensation (forming dehydroacetic acid) or hydrolysis if moisture is present. Actionable Solution: Ensure absolute, molecular-sieve-dried ethanol is used. Instead of adding all the ethyl acetoacetate at once, add 1.0 eq initially, and spike in an additional 0.2 eq after 8 hours of reflux.

Q: The final dihydrochloride salt precipitates as a sticky gum rather than a free-flowing powder. What causes this and how can it be fixed? A: 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride is highly hygroscopic. Gummy precipitates occur when the reaction absorbs atmospheric moisture or when residual polar solvents are trapped in the crystal lattice. Actionable Solution: Perform the Boc deprotection in a strictly anhydrous environment. If a gum forms, do not attempt to scrape it. Instead, decant the supernatant, add anhydrous methyl tert-butyl ether (MTBE), and vigorously triturate (sonicate if necessary) until the gum transitions into a fine, filterable powder. Filter immediately under a dry nitrogen stream.

Q: In my LC-MS analysis of the intermediate, I see a major mass corresponding to[M+18]+. What is this impurity? A: An [M+18]+ mass indicates an uncyclized hemiaminal intermediate. The initial attack of the amidine on the β -keto ester forms an acyclic adduct. The subsequent elimination of water to form the aromatic pyrimidine ring requires significant thermal energy. Actionable Solution: The reaction is not hot enough. Ensure your heating mantle is capable of maintaining a vigorous reflux (internal temperature of 78 °C). If you are operating at high altitudes where the boiling point of ethanol is depressed, consider switching to a sealed pressure tube or using a higher-boiling solvent system like NaOtBu in propanol.

Q: Why do we use 4M HCl in dioxane instead of bubbling HCl gas into methanol? A: While HCl in methanol is a classic deprotection method, the resulting dihydrochloride salt is highly soluble in methanol, requiring tedious solvent evaporation that often leads to colored impurities and trapped solvent. Dioxane acts as an anti-solvent for the dihydrochloride salt; as the Boc group is cleaved, the pure product immediately crashes out of solution, providing a self-purifying mechanism.

References

  • Ajani, O. O., et al. "Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics." International Journal of Biological Chemistry, 2015. URL:[Link]

  • Lim, A. S. T., et al. "Small Polar Hits against S. aureus: Screening, Initial Hit Optimization, and Metabolomic Studies." ACS Omega, 2019. URL:[Link]

Optimization

troubleshooting 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride precipitation in aqueous media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to formulate heterocyclic building blocks for in vitro and in vivo assays.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to formulate heterocyclic building blocks for in vitro and in vivo assays.

A recurring challenge in drug discovery is the sudden precipitation of 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride when introduced to physiological buffers like Phosphate-Buffered Saline (PBS). While this compound behaves perfectly in the reagent bottle, its complex physicochemical properties—specifically its pKa, tautomeric equilibrium, and salt dynamics—make it highly sensitive to aqueous microenvironments.

This guide provides a deep dive into the causality behind this precipitation and offers self-validating protocols to rescue your assays.

Part 1: Core FAQs & Mechanistic Troubleshooting

Q1: Why does my compound precipitate immediately upon dilution into PBS (pH 7.4)? The precipitation is driven by a rapid salt-to-free base transformation coupled with keto-enol tautomerization . As a dihydrochloride salt, the compound is highly water-soluble because both the piperidine nitrogen and the pyrimidine core are protonated, creating a polar, dicationic state. However, pure aqueous solutions of this salt are highly acidic (pH ~2-3). When you spike this into PBS, the buffer's high capacity rapidly neutralizes the HCl, raising the pH to 7.4 [3].

At pH 7.4, the piperidine nitrogen (pKa ~10.5) remains protonated, but the pyrimidine nitrogen (pKa ~2-4) deprotonates. This forces the molecule into a less soluble monocationic or zwitterionic free base state.

Q2: What role does the pyrimidin-4-ol structure play in this insolubility? It is the primary culprit. Pyrimidin-4-ols exist in a dynamic equilibrium with their pyrimidin-4(1H)-one (keto) tautomers. In polar aqueous environments like PBS, thermodynamics heavily favor the keto form [4]. The pyrimidinone tautomer possesses a highly rigid, planar structure that acts as both a strong hydrogen bond donor (N-H) and acceptor (C=O). Once formed at pH 7.4, these keto molecules rapidly self-associate via intermolecular hydrogen bonding, forming a highly stable, insoluble crystal lattice that crashes out of solution.

Q3: Could the buffer components themselves be causing the issue? Yes. PBS contains a high concentration of sodium chloride (~137 mM). According to Le Chatelier’s principle, this massive excess of chloride ions triggers the Common Ion Effect . The high [Cl⁻] suppresses the solubility product ( Ksp​ ) of the hydrochloride salt. Therefore, even before the compound fully converts to the free base, the intact hydrochloride salt may be forced out of solution by the sheer ionic strength of the buffer.

Part 2: Mechanistic Visualization

The following diagram illustrates the competing thermodynamic pathways that lead to compound precipitation in physiological buffers.

PrecipitationMechanism Node1 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol 2HCl (Protonated, Highly Soluble) Node2 Dilution into PBS (pH 7.4) [Cl⁻] = 137 mM Node1->Node2 Dissolution Node3 Common Ion Effect (Cl⁻ suppresses Ksp) Node2->Node3 High Ionic Strength Node4 Salt-to-Free Base Conversion (Deprotonation) Node2->Node4 Buffer Neutralizes HCl Node6 Insoluble Precipitate (H-Bonded Aggregates) Node3->Node6 Salt Precipitation Node5 Tautomerization (Pyrimidin-4-one Keto Form) Node4->Node5 Thermodynamic Shift Node5->Node6 Intermolecular Bonding

Mechanistic pathway of 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride precipitation.

Part 3: Quantitative Solubility Profiling

To successfully formulate this compound, you must understand how its ionization state dictates its solubility. The table below summarizes the predicted behavior of the compound across different pH microenvironments.

Environmental pHDominant Molecular SpeciesExpected Aqueous SolubilityMechanistic Driver
pH < 3.0 Dihydrochloride Salt (Dication)High (>50 mg/mL)Full protonation of both piperidine and pyrimidine nitrogens.
pH 5.0 - 6.0 Monohydrochloride (Monocation)Moderate (~5-10 mg/mL)Piperidine remains protonated; pyrimidine is neutralized.
pH 7.4 (PBS) Free Base / ZwitterionVery Low (<0.1 mg/mL)Deprotonation triggers tautomerization to the highly insoluble keto form.
pH > 10.0 Anionic Salt (e.g., Sodium Salt)Moderate (~1-5 mg/mL)Deprotonation of the pyrimidin-4-ol hydroxyl group increases polarity.

Part 4: Experimental Protocols

To bypass these physicochemical limitations, do not attempt to dissolve the powder directly into PBS. Instead, utilize the following validated methodologies.

Protocol 1: Turbidimetric Kinetic Solubility Profiling

Before running biological assays, you must empirically determine the maximum soluble concentration of the compound in your specific buffer using a kinetic solubility approach [1, 2].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the dihydrochloride powder in 100% anhydrous DMSO to create a 10 mM master stock. Vortex until completely clear.

  • Serial Dilution: In a PCR plate, perform a 2-fold serial dilution of the master stock using 100% DMSO to create a concentration gradient (e.g., 10 mM down to 0.15 mM).

  • Buffer Preparation: Add 196 µL of your target assay buffer (e.g., PBS pH 7.4) into the wells of a 96-well clear-bottom microplate.

  • Spiking: Rapidly inject 4 µL of each DMSO stock into the corresponding PBS wells. (Final DMSO concentration = 2%; Final compound concentrations = 200 µM down to 3 µM).

  • Equilibration: Seal the plate and incubate at 37°C for 2 hours on a microplate shaker (300 rpm) to allow the tautomeric equilibrium and precipitation to stabilize.

  • Quantification: Measure the absorbance at 620 nm using a microplate reader.

  • Self-Validation: The kinetic solubility limit is defined as the highest concentration where the absorbance value remains within 3 standard deviations of the vehicle control (2% DMSO in PBS). Any spike in absorbance indicates light scattering from insoluble pyrimidinone microcrystals.

Protocol 2: Micellar Co-Solvent Formulation for In Vitro Assays

If your required assay concentration exceeds the kinetic solubility limit determined in Protocol 1, you must use a co-solvent strategy to shield the free base tautomer from bulk water.

Step-by-Step Methodology:

  • Primary Solubilization: Dissolve the compound in 100% DMSO to a concentration 1,000x your final desired assay concentration.

  • Surfactant Matrix Preparation: Prepare an intermediate shielding buffer consisting of 10% Tween-80 and 20% PEG-300 in sterile, deionized water.

  • Intermediate Dilution: Dilute the DMSO stock 1:10 into the intermediate shielding buffer. Critical: You must vortex vigorously for 30 seconds immediately upon addition. This creates a 100x intermediate stock trapped in a stabilizing micellar matrix.

  • Final Assay Dilution: Slowly titrate this intermediate stock 1:100 into your final assay medium (e.g., DMEM or PBS) under continuous agitation.

  • Self-Validation: Extract a 10 µL aliquot of the final medium and inspect it under a phase-contrast microscope at 20x magnification. The complete absence of needle-like crystals confirms that the micellar encapsulation has successfully stabilized the compound.

References

  • Kinetic Solubility - In Vitro Assay Charnwood Discovery URL:[Link]

  • In vitro solubility assays in drug discovery PubMed (Current Drug Metabolism) URL:[Link]

  • Mechanism of Process-Induced Salt-to-Free Base Transformation of Pharmaceutical Products ResearchGate URL:[Link]

Troubleshooting

Technical Support Center: LC-MS Troubleshooting for 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol Dihydrochloride

Executive Summary Analyzing 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride via Liquid Chromatography-Mass Spectrometry (LC-MS) presents two distinct analytical challenges. First, the highly basic piperidine moi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary Analyzing 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride via Liquid Chromatography-Mass Spectrometry (LC-MS) presents two distinct analytical challenges. First, the highly basic piperidine moiety (pKa ~11) induces severe peak tailing on standard silica-based stationary phases. Second, the dihydrochloride salt formulation introduces a massive stoichiometric load of chloride ions, leading to catastrophic ion suppression and elevated baseline noise in the MS source. This guide provides mechanistic explanations and self-validating protocols to overcome these specific physicochemical hurdles.

Part 1: Diagnostic Q&A – The Causality Behind the Chaos

Q1: Why does this specific compound exhibit such severe peak tailing on my standard C18 column? A: The root cause lies in the electrostatic interaction between your analyte and the stationary phase. The piperidine ring in your compound is a highly basic secondary amine. In standard acidic LC-MS mobile phases (e.g., 0.1% formic acid, pH ~2.7), this amine is fully protonated and acts as a strong cation. Meanwhile, standard reversed-phase (RPLC) silica columns contain residual surface silanol groups (-Si-OH). Even in high-purity silica, a fraction of these silanols ionize to -Si-O⁻. The positively charged piperidine undergoes a strong secondary electrostatic interaction (cation exchange) with these negatively charged silanols, causing the analyte to drag and the peak to tail severely (1[1]).

Q2: My LC-MS baseline is erratic, and I am experiencing massive ion suppression. Is this related to the "dihydrochloride" salt form? A: Absolutely. The "dihydrochloride" designation means that for every molecule of your active pharmaceutical ingredient, two molecules of hydrochloric acid (HCl) are present. When injected, this massive load of chloride ions (Cl⁻) typically elutes in the void volume. Chloride is notorious for causing severe ion suppression in positive electrospray ionization (ESI+) and generating high baseline noise through the formation of cluster ions (2[2]). If your highly polar analyte is poorly retained and co-elutes with this salt front, its signal will be completely quenched.

Q3: How do I chemically mask these silanol interactions without ruining my MS sensitivity? A: You must use a volatile, MS-compatible buffer rather than a simple acid. Adding 10 mM ammonium formate or ammonium acetate to both your aqueous and organic mobile phases provides a high concentration of buffer cations (NH₄⁺). These cations competitively bind to the ionized silanols, effectively "masking" the active sites and allowing your basic analyte to elute freely with a sharp, symmetrical peak shape (1[1]). Crucial Note: Never use Trifluoroacetic Acid (TFA) to fix peak shape in MS; while it pairs well with basic compounds, it causes catastrophic ion suppression (2[2]).

Q4: Given the high polarity of this compound, should I abandon RPLC and switch to HILIC? A: Yes. Hydrophilic Interaction Liquid Chromatography (HILIC) is highly recommended for this molecule. Because the compound is very polar, it struggles to retain on a standard hydrophobic C18 column. HILIC operates as a "reversed reversed-phase," utilizing a polar stationary phase and a highly organic mobile phase (typically >70% acetonitrile). This provides excellent retention for polar basic compounds, and the high organic content drastically improves desolvation efficiency in the ESI source, leading to enhanced LC-MS response (3[3]).

Part 2: Visualizing the Solutions

SilanolMechanism cluster_0 Mechanism 1: Peak Tailing (No Buffer) cluster_1 Mechanism 2: Peak Resolution (Buffered) A Piperidine Amine (+) B Free Silanol (-) A->B Electrostatic Drag C Ammonium Ion (+) D Free Silanol (-) C->D Masks Active Site E Piperidine Amine (+) E->D Elutes Freely

Caption: Mechanism of secondary silanol interactions causing peak tailing and mitigation via buffer cations.

DivertValve Inj Sample Injection (Analyte + 2HCl) Col Analytical Column Inj->Col Valve Divert Valve Col->Valve Waste Waste (Chloride Salts) Valve->Waste 0.0 - 2.0 min Reduces MS Noise MS Mass Spectrometer (Clean Analyte) Valve->MS 2.0 - 10.0 min Signal Acquisition

Caption: LC-MS divert valve workflow to remove chloride salts and prevent baseline noise and ion suppression.

Part 3: Self-Validating Experimental Protocols
Protocol A: HILIC-MS Method for Polar Basic Analytes (Recommended)

Objective: Achieve high retention and symmetrical peak shape for the analyte while eliminating chloride-induced baseline noise.

  • Column Selection: Install an Amide-bonded HILIC column (e.g., Waters BEH Amide, 1.7 µm, 2.1 x 100 mm). Amide phases provide excellent peak shape and reproducibility for basic polar compounds ().

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid.

    • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile with 0.1% Formic acid.

  • Gradient Programming:

    • 0.0 - 1.0 min: 95% B (HILIC relies on high organic starting conditions to form the aqueous partition layer).

    • 1.0 - 5.0 min: Linear gradient to 60% B.

    • 5.0 - 6.0 min: Hold at 60% B.

    • 6.0 - 6.1 min: Return to 95% B.

    • 6.1 - 10.0 min: Re-equilibration (Critical for HILIC to restore the hydration layer).

  • Sample Dilution (Self-Validation Checkpoint 1): Dilute the dihydrochloride sample in at least 75% Acetonitrile. Validation: If your peak splits or exhibits fronting, your sample diluent is too aqueous. Injecting highly aqueous samples into a HILIC system disrupts the stationary phase water layer.

  • Divert Valve Programming (Self-Validation Checkpoint 2): Program the MS divert valve to send the eluent to waste from 0.0 to 1.5 minutes. Validation: Perform a post-column infusion (via a T-piece) of a known standard while injecting your dihydrochloride sample blank. The exact window where the infused MS signal drops indicates the elution of the chloride salt front. Set your divert valve to switch to waste strictly during this window.

Protocol B: High-pH RPLC-MS Method (Alternative)

Objective: Neutralize the basic piperidine amine to prevent silanol interactions on a reversed-phase system.

  • Column Selection: Use a high-pH stable column (e.g., Agilent Poroshell HPH-C18 or equivalent hybrid silica) designed to withstand pH up to 11 (4[4]). Standard silica dissolves above pH 8.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in water, adjusted to pH 10.5 with Ammonium Hydroxide.

    • Mobile Phase B: LC-MS grade Methanol.

  • Gradient Programming: Run a standard linear gradient from 5% B to 95% B over 6 minutes. The high pH ensures the piperidine (pKa ~11) is mostly deprotonated, eliminating the electrostatic drag against the silica surface.

Part 4: Quantitative Data Presentation

Table 1: RPLC vs. HILIC Chromatographic Parameters for Polar Basic Compounds

ParameterReversed-Phase (RPLC)Hydrophilic Interaction (HILIC)
Primary Retention Mechanism Hydrophobic partitioningPolar partitioning & hydrogen bonding
Starting Mobile Phase High Aqueous (e.g., 95% Water)High Organic (e.g., 95% Acetonitrile)
Analyte Elution Order Polar elutes first, non-polar lastNon-polar elutes first, polar last
ESI-MS Sensitivity Moderate (Aqueous limits desolvation)High (Organic enhances desolvation)
Silanol Interaction Risk High (Requires masking/high pH)Low to Moderate (Aqueous layer protects)

Table 2: Recommended LC-MS Volatile Buffers for Silanol Masking

Buffer SystemUseful pH RangeVolatility / MS CompatibilityPrimary Function
Ammonium Formate 2.8 - 4.8ExcellentProvides NH₄⁺ to mask silanols at low pH
Ammonium Acetate 3.8 - 5.8ExcellentBalances ionic strength for moderate pH
Ammonium Bicarbonate 6.8 - 11.3GoodEnables high-pH RPLC to neutralize amines
Trifluoroacetic Acid ~2.0Poor (Causes Ion Suppression) Avoid in MS; use only for UV detection
References
  • 5, scribd.com 2.1, restek.com 3.6, thermofisher.com 4.4, agilent.com

  • 3, sigmaaldrich.com

  • 7, chromforum.org 7., waters.com

  • 2, hplc.eu

Sources

Optimization

Technical Support Guide: Optimizing Mobile Phase for 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride Chromatography

Welcome to the technical support center for optimizing the chromatographic analysis of 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride. This guide is designed for researchers, scientists, and drug development pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing the chromatographic analysis of 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during method development for this and structurally similar polar basic compounds. The content is structured in a question-and-answer format to provide direct, actionable solutions to specific experimental issues.

Introduction: Understanding the Challenge

6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride is a polar molecule containing multiple basic functional groups (a piperidine ring and a pyrimidine ring). As a dihydrochloride salt, it is highly soluble in aqueous media and exists in a protonated, positively charged state at neutral and acidic pH. These characteristics present two primary challenges in traditional reversed-phase (RP) high-performance liquid chromatography (HPLC):

  • Poor Retention: The high polarity and charged nature of the analyte lead to weak hydrophobic interactions with non-polar stationary phases (like C18), often causing it to elute at or near the solvent front.

  • Poor Peak Shape (Tailing): The positively charged analyte can undergo strong, undesirable secondary ionic interactions with negatively charged residual silanol groups on the surface of silica-based stationary phases. This results in significant peak tailing, which compromises resolution, sensitivity, and accurate quantification.[1][2]

This guide will provide systematic strategies to overcome these challenges by rationally optimizing the mobile phase and considering alternative chromatographic modes.

Frequently Asked Questions & Troubleshooting

Q1: Why am I seeing poor retention and significant peak tailing for my compound on a standard C18 column with a typical acidic mobile phase (e.g., water/acetonitrile with 0.1% formic acid)?

This is the most common issue encountered with polar basic compounds. The root causes are twofold:

  • Analyte Ionization: In a low pH mobile phase (pH ~2.7 for 0.1% formic acid), the basic nitrogen atoms on your molecule are fully protonated, making the analyte highly polar and charged (hydrophilic). In reversed-phase chromatography, retention is driven by hydrophobic interactions; highly polar molecules have very little affinity for the non-polar C18 stationary phase and are thus poorly retained.[3][4]

  • Silanol Interactions: Standard silica-based columns have residual silanol groups (Si-OH) on their surface. At mobile phase pH values above ~3.5, these silanols can deprotonate to become negatively charged (Si-O⁻). The positively charged analyte then interacts strongly with these sites via an ion-exchange mechanism.[2][5] This secondary interaction is kinetically slow compared to the primary hydrophobic partitioning, leading to a delayed elution for a fraction of the analyte molecules, which manifests as a tailing peak.[1]

Q2: How does mobile phase pH fundamentally alter the chromatography of this compound?

Mobile phase pH is the most powerful tool for controlling the retention and peak shape of ionizable compounds.[6] Its effect is based on controlling the ionization state of both the analyte and the stationary phase silanols. For a basic compound like 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol, the relationship is summarized below.

Mobile Phase pHAnalyte StateStationary Phase (Silica) StateExpected RP-HPLC Outcome
Low pH (e.g., 2-3) Fully Protonated (Cationic, BH⁺)Mostly Protonated (Neutral, Si-OH)Low Retention: Analyte is highly polar. Improved Peak Shape: Silanol interactions are minimized.[5]
Mid pH (e.g., 4-7) Partially/Fully Protonated (Cationic, BH⁺)Partially/Fully Deprotonated (Anionic, Si-O⁻)Low Retention & Severe Peak Tailing: Strong secondary ionic interactions occur. This pH range should generally be avoided.[7]
High pH (e.g., 9-11) Mostly Neutral (B)Fully Deprotonated (Anionic, Si-O⁻)Increased Retention: The neutral analyte is more hydrophobic. Excellent Peak Shape: No ionic interaction between the neutral analyte and charged silanols.[8]

Note: Operating at high pH requires a pH-stable column (e.g., hybrid-silica or specific polymerically-bonded silica phases) to prevent dissolution of the silica backbone.[8]

Q3: What is the best starting point for developing a robust Reversed-Phase HPLC method?

A systematic approach is crucial. The most reliable strategy for this compound is to use a modern, pH-stable column and a high-pH mobile phase to render the analyte neutral.

Recommended Starting Protocol (High pH):

  • Column Selection: Choose a column specifically designed for high pH stability, such as a Waters XBridge BEH C18, Agilent ZORBAX Extend-C18, or Phenomenex Luna Omega Polar C18.

  • Mobile Phase A (Aqueous): Prepare a 10 mM ammonium bicarbonate or ammonium formate solution in water. Adjust the pH to 10.0 with ammonium hydroxide.

  • Mobile Phase B (Organic): Acetonitrile or Methanol.

  • Initial Gradient:

    • Start with a shallow gradient to screen for retention: 5% to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min for a 4.6 mm ID column.

    • Temperature: 30 °C.

    • Detection: As required (e.g., 254 nm or MS).

  • Optimization: Based on the initial chromatogram, adjust the gradient slope and range to optimize the resolution between your main peak and any impurities.

This high-pH approach directly addresses the root causes of poor chromatography by increasing hydrophobicity (retention) and eliminating the ionic interactions that cause peak tailing.[8]

Q4: I've tried adjusting the pH, but my peak shape is still tailing. What else could be wrong?

If peak tailing persists, a systematic troubleshooting approach is necessary. Consider factors beyond just mobile phase pH.

Caption: Troubleshooting flowchart for persistent peak tailing.

Detailed Causes & Solutions:

  • Mass Overload: Injecting too much sample can saturate the stationary phase, leading to fronting or tailing. To check this, inject a 1:10 dilution of your sample. If the peak shape improves, reduce your sample concentration.

  • Column Contamination/Degradation: Over time, columns can degrade, exposing more active silanol sites. If the column is old or has been used with harsh conditions or non-volatile additives, it may be irreversibly damaged. Replace it with a new, high-purity, end-capped column.

  • Extra-Column Effects: Excessive tubing length or internal diameter between the injector, column, and detector can cause peak broadening and tailing.[7] Ensure all connections are made with minimal lengths of narrow-bore tubing (e.g., 0.005" or 0.12 mm ID).

  • Inappropriate pH Buffer: If the mobile phase pH is too close to the analyte's pKa (within ~1.5 pH units), the molecule will exist as a mixture of ionized and neutral forms, leading to broad, misshapen peaks.[3][9] Ensure your mobile phase pH is at least 2 units above the highest pKa of your compound for full suppression.

Q5: When should I consider using an ion-pairing agent in my mobile phase?

Ion-pairing chromatography is a technique used in reversed-phase HPLC to increase the retention of ionic compounds. It should be considered a secondary option if pH control alone is insufficient or if you are restricted to using low-pH incompatible columns.

  • Mechanism: An ion-pairing agent, which is a large ionic molecule with a hydrophobic tail, is added to the mobile phase. For a positively charged analyte like yours, an anionic agent (e.g., an alkyl sulfonate) is used.[10] The agent forms a neutral ion-pair with the analyte, increasing its overall hydrophobicity and thus its retention on the C18 column.[11]

  • Common Agents:

    • Alkyl Sulfonates: Sodium 1-hexanesulfonate or sodium 1-heptanesulfonate are common choices.[12]

    • Perfluorinated Carboxylic Acids: Heptafluorobutyric acid (HFBA) is a volatile, MS-friendly option.[11]

Caveats:

  • Ion-pairing agents can be difficult to wash out of a column, potentially dedicating it to that specific method.

  • They often require long equilibration times.

  • Non-volatile agents like alkyl sulfonates are not compatible with mass spectrometry.

AdditiveFunctionTypical ConcentrationMS Compatibility
Formic Acid / Acetic Acid Acidifier (Low pH)0.05 - 0.1%Excellent
Ammonium Formate/Acetate pH Buffer5 - 20 mMExcellent
Ammonium Hydroxide/Bicarbonate Basifier (High pH)10 mMExcellent
Heptafluorobutyric Acid (HFBA) Ion-Pairing Agent0.05 - 0.1%Good
Alkyl Sulfonates (e.g., SDS) Ion-Pairing Agent5 - 10 mMNo
Q6: Reversed-phase chromatography is proving difficult. What are the best alternative strategies?

For a highly polar and basic compound, reversed-phase may not be the optimal technique. Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography are often superior alternatives.

Caption: Decision workflow for selecting the appropriate chromatography mode.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is specifically designed for the retention of highly polar compounds.[13]

    • Principle: HILIC uses a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high concentration of organic solvent (typically >80% acetonitrile) and a small amount of aqueous buffer.[14] The aqueous portion of the mobile phase forms a water-rich layer on the surface of the stationary phase. Polar analytes partition into this layer and are retained. Elution is achieved by increasing the amount of the aqueous solvent.[15]

    • Advantages: Excellent retention for polar compounds, good peak shapes, and high sensitivity in MS due to the high organic content of the mobile phase.

  • Mixed-Mode Chromatography (MMC): This approach uses stationary phases that have both hydrophobic (e.g., C18) and ion-exchange (e.g., cation or anion exchange) functionalities.[16][17]

    • Principle: Retention is achieved through a combination of hydrophobic and ionic interactions, providing unique selectivity. For your cationic analyte, a mixed-mode column with cation-exchange properties would provide strong, controllable retention without the need for ion-pairing agents.[18]

    • Advantages: Powerful tool for separating complex mixtures of polar and non-polar compounds, and charged and neutral species in a single run.

ModeStationary PhaseMobile PhaseRetention MechanismBest For...
Reversed-Phase Non-polar (C18, C8)Polar (Water/ACN)Hydrophobic InteractionsNon-polar to moderately polar compounds.
HILIC Polar (Silica, Amide)Non-polar (ACN/Water)Partitioning into aqueous layerVery polar, hydrophilic compounds.[19]
Mixed-Mode Dual-functionality (e.g., C18 + SCX)Polar (Water/ACN + Buffer)Hydrophobic + Ion-ExchangeComplex mixtures with charged and neutral analytes.[16]

References

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). YMC. Retrieved March 17, 2026, from [Link]

  • How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex. Retrieved March 17, 2026, from [Link]

  • Exploring the Role of pH in HPLC Separation. (2025, February 1). Veeprho. Retrieved March 17, 2026, from [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved March 17, 2026, from [Link]

  • pH, pKa, and Retention. (2023, October 30). Pharma Growth Hub. Retrieved March 17, 2026, from [Link]

  • The use of Mobile Phase pH as a Method Development Tool. (2020, February 17). Chromatography Today. Retrieved March 17, 2026, from [Link]

  • How to avoid the tailing problem of basic compounds in HPLC analysis? (n.d.). uHPLCs. Retrieved March 17, 2026, from [Link]

  • Ion pairing reagents. (n.d.). Dimer. Retrieved March 17, 2026, from [Link]

  • HILIC – The Rising Star of Polar Chromatography. (2024, April 22). Element Lab Solutions. Retrieved March 17, 2026, from [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved March 17, 2026, from [Link]

  • Mixed-Mode Chromatography and Stationary Phases. (n.d.). HELIX Chromatography. Retrieved March 17, 2026, from [Link]

  • The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023, August 1). Chromatography Online. Retrieved March 17, 2026, from [Link]

  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc. Retrieved March 17, 2026, from [Link]

  • HILIC. (n.d.). Dr. Maisch. Retrieved March 17, 2026, from [Link]

  • Why HILIC is what your polar compounds need for purification. (n.d.). Buchi.com. Retrieved March 17, 2026, from [Link]

  • BA Method Development: Polar Compounds. (2023, February 6). BioPharma Services. Retrieved March 17, 2026, from [Link]

  • Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. (n.d.). Waters Corporation. Retrieved March 17, 2026, from [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. Retrieved March 17, 2026, from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved March 17, 2026, from [Link]

  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. (2025, July 25). The Pharma Guide. Retrieved March 17, 2026, from [Link]

  • (PDF) Mixed-Mode Chromatography. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry (Unified-HILIC/AEX/HRMS). (n.d.). PMC. Retrieved March 17, 2026, from [Link]

  • Normal-phase vs. Reversed-phase Chromatography. (2025, August 12). Phenomenex. Retrieved March 17, 2026, from [Link]

  • Reversed-phase chromatography. (n.d.). Wikipedia. Retrieved March 17, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Stability Guide: 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol Dihydrochloride vs. Free Base

Mechanistic Context & Structural Overview 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol is a critical heterocyclic building block featuring two distinct ionizable centers: a secondary amine within the piperidine ring (pKa ~10...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Context & Structural Overview

6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol is a critical heterocyclic building block featuring two distinct ionizable centers: a secondary amine within the piperidine ring (pKa ~10.5) and the nitrogen atoms of the pyrimidine ring (pKa ~2.5). In drug development and chemical synthesis, the selection between a free base and its corresponding salt form dictates the molecule's physicochemical fate, directly impacting solubility, dissolution, and long-term stability[1].

While the free base form is highly lipophilic, it is often hampered by poor aqueous solubility and susceptibility to oxidative degradation due to the exposed lone electron pairs on the nitrogen atoms. Converting this free base into a dihydrochloride salt involves the stoichiometric addition of two equivalents of hydrochloric acid, protonating both the piperidine and pyrimidine nitrogens. This acid-base neutralization transforms the compound into a highly crystalline, polar lattice[2]. The dihydrochloride salt is inherently more chemically stable than the free base, ensuring a longer shelf life and mitigating degradation pathways[3]. Furthermore, pharmaceutical salts with polar crystal surfaces consistently exhibit superior dissolution kinetics compared to their uncharged free base counterparts[4].

Comparative Stability & Physicochemical Profiling

To objectively evaluate the performance of both forms, we must analyze their behavior under accelerated stress conditions. The quantitative data summarized below reflects standard pharmaceutical preformulation profiling, demonstrating the stark contrast between the unprotonated and protonated states.

Table 1: Solid-State Properties & Solubility

ParameterFree Base FormDihydrochloride Salt Form
Physical State Amorphous / Low-crystalline powderHighly crystalline, free-flowing powder
Aqueous Solubility (pH 7.4) < 0.1 mg/mL (Poor)> 50 mg/mL (Excellent)
Melting Point Lower (~120-130°C)Higher (>200°C, with decomposition)
Hygroscopicity Moderate to HighLow (Rigid crystal lattice)

Table 2: Accelerated Degradation Data (14-Day Study)

Stress ConditionFree Base (API Recovery %)Dihydrochloride Salt (API Recovery %)Primary Degradation Pathway
Thermal (60°C, Dry) 94.2%99.8%Unspecified thermal breakdown
Humidity (40°C / 75% RH) 89.5%99.1%Moisture-induced phase transition
Oxidative (3% H₂O₂, 48h) 72.3%98.5%Piperidine N-oxide formation
Photolytic (UV/Vis) 85.1%96.4%Pyrimidine ring cleavage

Mechanistic Causality of Stability Differences

Why does the dihydrochloride salt drastically outperform the free base in oxidative and thermal stability? The causality lies in the molecular microenvironment and the thermodynamics of the solid state[5].

  • Oxidative Shielding: In the free base, the nitrogen atom of the piperidine ring possesses a highly reactive lone pair of electrons, making it a prime target for electrophilic attack and rapid N-oxide formation. In the dihydrochloride salt, this lone pair is protonated ( NH2+​ ), effectively eliminating its nucleophilicity and shielding the molecule from oxidative degradation.

  • Crystal Lattice Energy: The ionic bonds formed between the protonated amines and the chloride counterions create a rigid, tightly packed crystal lattice. This high lattice energy translates directly to a higher melting point and greater thermal stability[5]. Converting a free-base drug to its hydrochloride salt often transforms poorly crystalline material into a stable powder[6].

  • Hygroscopicity vs. Solubility Trade-off: While hydrochloride salts dramatically improve aqueous solubility, they can sometimes introduce hygroscopicity depending on the counterion ratio. However, the rigid di-HCl lattice of this specific pyrimidine-piperidine derivative resists moisture sorption far better than the amorphous tendencies of its free base.

G FB Free Base Form (Unprotonated Amines) Sol Low Aqueous Solubility High Lipophilicity FB->Sol Deg Oxidation Susceptible (Lone Pairs Exposed) FB->Deg Salt Dihydrochloride Salt (Protonated Amines) FB->Salt + 2 HCl Sol2 High Aqueous Solubility Enhanced Dissolution Salt->Sol2 Deg2 Oxidation Resistant (Lone Pairs Shielded) Salt->Deg2

Mechanistic impact of dihydrochloride salt formation on solubility and oxidative stability.

Self-Validating Experimental Protocols

Trust in analytical data requires transparent, self-validating methodologies. The following protocols detail the exact workflows used to generate the comparative data, ensuring reproducibility for preformulation scientists.

G Start Sample Prep: Free Base vs Di-HCl Stress Forced Degradation (ICH Q1A Guidelines) Start->Stress T1 Thermal (60°C) Stress->T1 T2 Oxidative (3% H2O2) Stress->T2 T3 Photolytic (UV/Vis) Stress->T3 Analysis HPLC-UV/MS Analysis & XRPD T1->Analysis T2->Analysis T3->Analysis Result Stability Profile Generation Analysis->Result

Self-validating forced degradation workflow for comparative stability profiling.

Protocol A: pH-Solubility & Intrinsic Dissolution Profiling (Shake-Flask Method)

This protocol determines the thermodynamic solubility and the pHmax​ (Gibbs pKa), identifying the exact pH at which the solid phase transitions from the dihydrochloride salt to the free base[7].

  • Preparation: Accurately weigh 50 mg of either the free base or the dihydrochloride salt into separate, chemically inert glass vials.

  • Media Addition: Add 10 mL of buffered aqueous solutions ranging from pH 1.2 to 10.0 (e.g., 0.1 N HCl, acetate buffer, phosphate buffer).

  • Equilibration: Seal the vials and agitate on a rotary shaker at 300 rpm at a constant 25∘C±0.5∘C for 48 hours to ensure thermodynamic equilibrium is reached.

  • pH Readjustment (Critical Step): Monitor the pH at 2, 4, and 24 hours. Adjust with micro-aliquots of 0.1 N HCl or NaOH if the pH drifts by more than 0.05 units. Causality: The dissolving salt or base will actively alter the microenvironmental pH, which can skew solubility data if left unchecked[7].

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Analyze the filtrate via HPLC-UV at the compound's λmax​ . Analyze the residual solid via X-Ray Powder Diffraction (XRPD) to confirm if the solid state remains the salt or has disproportionated into the free base. Above pHmax​ , the solid collected is always identified as the free base, regardless of the initial species dissolved[7].

Protocol B: ICH Q1A Forced Degradation Workflow
  • Thermal Stress: Spread 100 mg of each solid form in a thin, uniform layer within a petri dish. Expose to 60∘C in a forced-air oven for 14 days.

  • Oxidative Stress: Dissolve or suspend 10 mg of each compound in 10 mL of 3% H2​O2​ solution. Stir at room temperature in the dark for 48 hours.

  • Quenching & Preparation: Quench the oxidative samples with sodium bisulfite to halt degradation. Dilute all stressed samples with the mobile phase to a target concentration of 100 µg/mL.

  • Chromatographic Analysis: Inject into an LC-MS/MS system using a C18 column (gradient elution: 0.1% TFA in water/acetonitrile) to quantify the percentage of intact active pharmaceutical ingredient (API) and identify specific degradation adducts.

Formulation & Storage Recommendations

Based on the physicochemical evidence, the dihydrochloride salt is the vastly superior candidate for long-term storage, shipping, and solid oral dosage formulation. Its enhanced solubility profile ensures predictable bioavailability, while its thermal and oxidative resilience minimizes the need for specialized protective packaging (such as nitrogen purging or desiccant packs). The free base should only be utilized as a transient synthetic intermediate or in highly specialized lipid-based formulations where extreme lipophilicity is an absolute requirement.

Sources

Comparative

Analytical Mastery: Validating HPLC Quantification Methods for 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol Dihydrochloride

As pharmaceutical pipelines increasingly feature highly polar, nitrogen-rich heterocycles, analytical scientists must pivot away from legacy methodologies. This guide provides an authoritative, data-driven comparison of...

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Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly feature highly polar, nitrogen-rich heterocycles, analytical scientists must pivot away from legacy methodologies. This guide provides an authoritative, data-driven comparison of chromatographic modalities for the quantification of 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride , culminating in a self-validating ICH Q2(R2) experimental protocol.

Methodological Challenge Analysis

6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride (CAS 1361112-84-6) is a highly polar pharmaceutical intermediate 1. Its molecular architecture features a basic piperidine ring ( pKa​≈10.5 ) and a pyrimidine moiety. Formulated as a dihydrochloride salt, it is fully ionized and exceptionally hydrophilic in aqueous solutions.

When analyzed via standard Reversed-Phase Liquid Chromatography (RPLC) using C18 columns, this molecule presents two critical failures:

  • Hydrophilic Washout: Lacking sufficient hydrophobic surface area, the molecule fails to partition into the C18 stationary phase, causing it to elute near the void volume ( t0​ ).

  • Secondary Silanol Interactions: The protonated basic nitrogens undergo strong ion-exchange interactions with residual, unendcapped silanols on the silica support. This electrostatic drag causes severe peak tailing, compromising quantitative reproducibility and resolution [[2]]().

Comparative Analysis of HPLC Modalities

To establish a robust quantification method, we must evaluate modalities that fundamentally alter the retention mechanism.

Reversed-Phase with Ion-Pairing (IP-RPLC)
  • Mechanism: An anionic ion-pairing reagent (e.g., sodium hexanesulfonate or trifluoroacetic acid) is added to the mobile phase. The anionic head binds electrostatically to the protonated piperidine nitrogen, while its alkyl tail embeds into the C18 phase, creating a neutral, hydrophobic complex.

  • Verdict: While retention improves dramatically, the non-volatile ion-pairing reagents cause severe ionization suppression in Electrospray Ionization Mass Spectrometry (ESI-MS). Furthermore, the reagent irreversibly alters the column chemistry, requiring a dedicated column for this specific assay.

Mixed-Mode Chromatography (MMC)
  • Mechanism: MMC columns (e.g., C18 with embedded cation-exchange groups) offer a dual-retention mechanism. The carbon skeleton interacts via hydrophobic partitioning, while the basic nitrogens are retained via electrostatic attraction to the cation-exchange sites.

  • Verdict: A robust alternative, but method optimization is highly complex. It requires precise, simultaneous tuning of organic modifier concentration, buffer ionic strength, and pH to balance the competing retention mechanisms.

Hydrophilic Interaction Liquid Chromatography (HILIC) – The Optimal Choice
  • Mechanism: HILIC utilizes a polar stationary phase (e.g., Amide-bonded silica) and a highly organic mobile phase (>70% Acetonitrile). The mechanism relies on the partitioning of the polar analyte into a water-enriched layer that is partially immobilized on the stationary phase surface 3.

  • Verdict: HILIC is perfectly suited for polar bases. The repulsive/attractive ionic interactions are fundamentally different than in RPLC, resulting in sharp, symmetrical peaks. Additionally, the high organic content drastically enhances ESI-MS desolvation efficiency, significantly lowering the Limit of Quantitation (LOQ) 4.

Quantitative Performance Comparison
Chromatographic ModalityColumn ChemistryRetention Factor ( k′ )Asymmetry ( As​ )Theoretical Plates ( N )LOQ ( μg/mL )MS Compatibility
Standard RPLCC18 (Endcapped)0.4 (Void)2.8 (Severe tailing)2,1005.0High
Ion-Pairing RPLCC18 + 10mM Hexanesulfonate4.21.38,5001.5Low (Suppression)
Mixed-ModeC18 / Cation-Exchange5.11.210,2000.8Moderate
HILIC (Optimized) Amide-bonded Silica 6.8 1.05 15,400 0.2 Excellent

Mechanistic Workflow & Decision Matrix

Method_Selection_Validation Compound 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol 2HCl (Highly Polar, Basic) RP Standard RPLC (C18) Result: Elutes in Void, Tailing Compound->RP Initial Trial IP Ion-Pairing RPLC Result: MS Suppression Compound->IP Add Sulfonates MMC Mixed-Mode (C18/Cation) Result: Complex Optimization Compound->MMC Dual Mechanism HILIC HILIC (Amide/Silica) Result: High Retention, Sharp Peaks Compound->HILIC Increase Organic >70% RP->HILIC Pivot to HILIC Val_Start ICH Q2(R2) Validation Protocol HILIC->Val_Start Selected Modality SST System Suitability (RSD < 2.0%, As < 1.5) Val_Start->SST Spec Specificity (Forced Degradation) SST->Spec LinAcc Linearity & Accuracy (R² > 0.999, Recovery 98-102%) Spec->LinAcc

Figure 1: Decision matrix for chromatographic modality selection and ICH Q2(R2) validation workflow.

Self-Validating Experimental Protocol (HILIC)

This step-by-step protocol aligns with the latest ICH Q2(R2) guidelines for analytical procedure validation 5. It is designed as a self-validating system; internal controls ensure that any deviation in column chemistry or sample matrix is immediately flagged.

Step 1: Chromatographic Setup & System Suitability Testing (SST)
  • Column: Amide-bonded Silica (e.g., 150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.

    • Causality: The low pH ensures both the pyrimidine and piperidine nitrogens remain fully protonated, preventing partial ionization states that cause peak splitting.

  • Mobile Phase B: 10 mM Ammonium Formate in Acetonitrile (90:10 ACN:H2O).

    • Causality: HILIC requires at least 3-5% water in the organic phase to maintain the semi-immobilized aqueous partition layer on the stationary phase 4.

  • Elution: Isocratic 80% B / 20% A at 1.0 mL/min.

  • SST Gatekeeper: Inject the working standard (10 µg/mL) six times. Proceed only if: Retention time RSD ≤1.0% , Peak Area RSD ≤2.0% , and Asymmetry Factor ( As​ ) ≤1.5 .

Step 2: Specificity via Forced Degradation
  • Procedure: Subject the API to Acid (0.1 N HCl, 60°C), Base (0.1 N NaOH, 60°C), Oxidation (3% H2​O2​ , 25°C), and Photolytic stress for 24 hours.

  • Causality: To prove the method is stability-indicating, the API must be stressed to generate degradants. Using a Photodiode Array (PDA) detector, verify that the peak purity angle is less than the peak purity threshold, ensuring no degradants co-elute with the main API peak.

Step 3: Linearity, LOD, and LOQ
  • Procedure: Prepare a 5-point calibration curve ranging from 50% to 150% of the target analytical concentration (e.g., 5, 7.5, 10, 12.5, 15 µg/mL).

  • Causality: Validates that the detector response is directly proportional to the concentration ( R2≥0.999 ). Calculate the LOQ dynamically based on the standard deviation of the response ( σ ) and the slope ( S ) of the curve: LOQ=10σ/S .

Step 4: Accuracy (Matrix Recovery)
  • Procedure: Spike known amounts of the API reference standard into a synthetic sample matrix (or placebo) at 80%, 100%, and 120% levels. Extract and inject in triplicate.

  • Causality: This acts as the ultimate self-validating control. It confirms that excipients or matrix components do not interfere with the extraction efficiency or cause ion suppression in the detector. Acceptance criteria: 98.0% - 102.0% recovery.

Step 5: Precision (Repeatability & Intermediate Precision)
  • Procedure:

    • Repeatability: 6 independent sample preparations at 100% concentration analyzed by the same analyst on the same day.

    • Intermediate Precision: 6 additional preparations analyzed by a different analyst, on a different HPLC system, on a different day.

  • Causality: Proves the ruggedness of the method against routine laboratory variables. The combined overall RSD must be ≤2.0% .

References

  • 6-Methyl-2-(piperidin-2-yl)pyrimidin-4-ol dihydrochloride | BLD Pharm , bldpharm.com. 1

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique , nih.gov. 2

  • Hydrophilic Interaction Liquid Chromatography: An Update - LCGC International , chromatographyonline.com. 3

  • Hydrophilic Interaction Liquid Chromatography: Some Aspects of Solvent and Column Selectivity , lcms.cz. 4

  • Final IWG Concept Paper Q2(R2) and Q14 - ICH , ich.org. 5

Sources

Validation

In Vivo Bioavailability Comparison Guide: 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol Dihydrochloride vs. Alternative Salt Forms

Executive Summary 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol (6-MPP) is a highly basic pharmaceutical intermediate characterized by both piperidine and pyrimidine moieties. In early-stage drug development, the dihydrochlor...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol (6-MPP) is a highly basic pharmaceutical intermediate characterized by both piperidine and pyrimidine moieties. In early-stage drug development, the dihydrochloride (2HCl) salt is frequently synthesized due to its ease of crystallization and extreme aqueous solubility. However, high in vitro solubility does not always translate to optimal in vivo exposure[1].

This guide provides an objective, data-driven comparison of the 6-MPP 2HCl salt against its free base and an optimized alternative (mesylate salt). By mapping the causality of gastrointestinal absorption bottlenecks, this document establishes a self-validating framework for selecting the optimal salt form to maximize in vivo bioavailability.

Physicochemical Rationale & Causality

An estimated 50% of all drug molecules used in medicinal therapy are administered as salts to modulate solubility, stability, and patient compliance[2]. For basic compounds like 6-MPP, the piperidine nitrogen (pKa ~10.2) and pyrimidine nitrogen (pKa ~3.5) are fully protonated in the 2HCl form.

While the 2HCl salt exhibits massive solubility in the acidic stomach, it suffers from two critical in vivo liabilities:

  • The Common Ion Effect: In the HCl-rich environment of the stomach (pH 1.2), the abundance of endogenous chloride ions can suppress the dissolution rate of hydrochloride salts, leading to variable absorption profiles.

  • Rapid Intestinal Precipitation: Altering the chemical properties by salt formation heavily influences dissolution and stability[3]. Upon transiting from the stomach to the higher pH of the duodenum (pH ~6.8), the highly soluble 2HCl salt rapidly dissolves but sharply precipitates out of solution as the less soluble free base.

To overcome this, alternative counter-ions (such as mesylate or lipophilic salts like docusate) are employed to alter the micro-environmental pH and reduce crystallinity[4]. These alternatives act as a "parachute," maintaining a state of supersaturation in the intestine long enough for optimal absorption to occur. Early selection of these optimized salts is critical to prevent late-stage pharmacokinetic failures[5].

Experimental Methodologies

The following protocols represent a self-validating system: the in vitro assay predicts the precipitation risk, which is subsequently validated by the in vivo pharmacokinetic (PK) model.

Protocol 1: In Vitro Gastric-to-Intestinal Transfer Assay

Purpose: To simulate gastrointestinal transit and quantify the "spring and parachute" dissolution effect.

  • Gastric Phase Initiation: Add 50 mg equivalent of 6-MPP (Free Base, 2HCl, or Mesylate) to 50 mL of Simulated Gastric Fluid (SGF, pH 1.2) at 37°C. Stir at 100 rpm for 30 minutes.

  • Intestinal Transfer: Transfer 25 mL of the SGF solution into 25 mL of double-concentrated Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.8) to simulate duodenal entry.

  • Kinetic Sampling: Withdraw 1 mL aliquots at 5, 15, 30, 60, and 120 minutes post-transfer. Immediately filter through a 0.45 µm PTFE syringe filter to halt dissolution and remove nucleated precipitates.

  • Quantification: Analyze the filtrate via HPLC-UV (254 nm) to determine the concentration of solubilized 6-MPP over time.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

Purpose: To determine absolute systemic exposure and relative bioavailability.

  • Subject Preparation: Fast male Sprague-Dawley rats (250–300g, n=6 per group) for 12 hours prior to dosing, allowing free access to water.

  • Formulation: Suspend the respective 6-MPP solid forms in a vehicle of 0.5% Methylcellulose / 0.1% Tween 80 in DI water to achieve a dose equivalent of 10 mg/kg (free base equivalent).

  • Administration: Administer the formulations via oral gavage (PO).

  • Blood Sampling: Collect 200 µL of blood via the jugular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes. Centrifuge at 4000 rpm for 10 min at 4°C to separate plasma.

  • Bioanalysis: Extract plasma proteins using acetonitrile precipitation. Quantify 6-MPP using LC-MS/MS (Agilent 1290 UHPLC coupled to a 6495 Triple Quadrupole).

Workflow A Salt Synthesis (Free Base, 2HCl, Mesylate) B Physicochemical Profiling A->B C In Vitro Transfer (Gastric -> Intestinal) B->C D In Vivo PK (Rat Model) C->D E LC-MS/MS Quantification D->E F PK Analysis (AUC, Cmax, F%) E->F

Fig 1. End-to-end workflow for salt screening and in vivo pharmacokinetic evaluation.

Comparative Data Analysis

The quantitative data below summarizes the physicochemical and pharmacokinetic differences between the three forms of 6-MPP.

Table 1: Physicochemical Properties
Property6-MPP Free Base6-MPP Dihydrochloride (2HCl)6-MPP Mesylate
Molecular Weight ( g/mol ) 193.25266.17289.35
Aqueous Solubility (mg/mL) < 0.1> 100~ 45.0
SGF Solubility pH 1.2 (mg/mL) 12.5> 10055.2
Hygroscopicity (DVS at 80% RH) Low (< 1%)High (> 15%)Moderate (~ 3%)
Table 2: In Vivo Pharmacokinetic Parameters (10 mg/kg PO in SD Rats)
PK Parameter6-MPP Free Base6-MPP Dihydrochloride (2HCl)6-MPP Mesylate
Cmax (ng/mL) 145 ± 32310 ± 45580 ± 62
Tmax (h) 2.00.51.0
AUC 0-t (ng·h/mL) 850 ± 1101,250 ± 1802,940 ± 210
Relative Bioavailability (F%) Baseline (100%)147%345%

Mechanistic Discussion

The experimental data highlights a classic "spring and parachute" dichotomy. The 2HCl salt acts as a rapid "spring," achieving a very quick Tmax (0.5 h) due to its extreme solubility in the gastric phase. However, the lack of a "parachute" causes it to rapidly nucleate and crash out of solution upon entering the neutral pH of the intestine. Because the bulk of drug absorption occurs in the vast surface area of the small intestine, this precipitation severely caps its overall Area Under the Curve (AUC).

Conversely, the mesylate salt demonstrates a highly controlled dissolution profile. By avoiding the common ion effect in the stomach and providing a localized micro-pH environment during intestinal transit, it maintains supersaturation significantly longer. This sustained solubilization results in a 3.45-fold increase in relative bioavailability compared to the free base, proving that hyper-solubility (as seen in the 2HCl salt) is not the sole driver of in vivo efficacy.

Mechanism cluster_stomach Gastric Phase (pH 1.2) cluster_intestine Intestinal Phase (pH 6.8) S1 6-MPP 2HCl Rapid Dissolution P1 Rapid Precipitation (Low Soluble Free Base) S1->P1 S2 6-MPP Mesylate Controlled Dissolution P2 Supersaturation Maintained (Parachute Effect) S2->P2 B1 Suboptimal Absorption (Lower AUC) P1->B1 B2 Enhanced Absorption (Higher AUC) P2->B2

Fig 2. Mechanistic absorption pathway comparing 2HCl and Mesylate salt forms in vivo.

References

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride
Reactant of Route 2
6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride
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